N,N-Dibenzyl-p-anisidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-23-21-14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHDBSFANUKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171856 | |
| Record name | N,N-Dibenzyl-p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18613-55-3 | |
| Record name | N,N-Dibenzyl-4-methoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18613-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibenzyl-p-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018613553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibenzyl-p-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dibenzyl-p-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of N,N-Dibenzyl-p-anisidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine with applications as a chemical intermediate. This document details a feasible synthetic protocol, outlines the expected analytical and spectroscopic properties, and presents this information in a clear and accessible format for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, also known as N,N-dibenzyl-4-methoxyaniline, is a chemical compound belonging to the class of tertiary aromatic amines.[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom. The presence of the electron-donating methoxy group and the sterically bulky benzyl groups influences its chemical reactivity and physical properties.[1] This compound serves as a valuable intermediate in organic synthesis, potentially in the development of more complex molecules. This guide provides a detailed experimental protocol for its preparation via nucleophilic substitution and a summary of its key characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The following protocol describes a general and effective method for this transformation.
Experimental Protocol: N-Alkylation of p-Anisidine
Materials:
-
p-Anisidine
-
Benzyl Chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile or DMF.
-
Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Characterization Data
The successful synthesis of this compound can be confirmed through various analytical and spectroscopic techniques. The expected data are summarized in the table below.
| Property | Data |
| Molecular Formula | C₂₁H₂₁NO |
| Molecular Weight | 303.4 g/mol [2] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not consistently reported, but expected for a crystalline solid of this molecular weight. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H of benzyl), 7.00-6.80 (m, 4H, Ar-H of anisidine), 4.3 (s, 4H, N-CH₂), 3.8 (s, 3H, O-CH₃). Note: These are typical values and may vary.[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C-O), ~145 (C-N), 140-110 (Aromatic C), ~55 (O-CH₃), ~54 (N-CH₂). Note: These are typical values and may vary. |
| Mass Spectrometry (GC-MS) | m/z (%): 303 [M]⁺, 212 [M-C₇H₇]⁺, 91 [C₇H₇]⁺ (base peak). Note: Fragmentation pattern is predicted based on typical behavior of N-benzyl compounds. |
Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound follows a straightforward workflow from readily available starting materials.
Conclusion
This technical guide provides a practical and in-depth resource for the synthesis and characterization of this compound. The detailed experimental protocol, compiled characterization data, and clear workflow diagram are intended to support researchers in the successful preparation and identification of this versatile chemical intermediate.
References
Spectroscopic Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Dibenzyl-p-anisidine (CAS No: 18613-55-3), a tertiary aromatic amine with applications in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound, also known as N,N-dibenzyl-4-methoxyaniline, possesses the chemical formula C₂₁H₂₁NO and a molecular weight of 303.4 g/mol .[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized in the table below.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl Aromatic | 7.41-7.28 | m | 10H |
| Anisidine Aromatic | 6.85-6.76 | m | 4H |
| Benzylic (CH₂) | 4.64 | s | 4H |
| Methoxy (OCH₃) | 3.79 | s | 3H |
Table 1: Experimental ¹H NMR data for this compound.[2]
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Type | Chemical Shift (δ, ppm) |
| C-O (Anisidine) | 151.8 |
| C-N (Anisidine) | 143.9 |
| Aromatic (Benzyl) | 139.1 |
| Aromatic (Benzyl) | 128.7 |
| Aromatic (Benzyl) | 127.1 |
| Aromatic (Benzyl) | 127.0 |
| Aromatic (Anisidine) | 114.8 |
| Aromatic (Anisidine) | 114.6 |
| Methoxy (-OCH₃) | 55.8 |
| Benzylic (-CH₂) | 55.3 |
Table 2: Experimental ¹³C NMR data for this compound.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950, ~2850 | Aliphatic C-H Stretch (CH₂ and OCH₃) |
| ~1610, ~1510 | Aromatic C=C Bending |
| ~1245 | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Aryl-O-CH₃ Symmetric Stretch |
| ~1360 | C-N Stretch |
Table 3: Predicted Infrared (IR) absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion |
| 303 | [M]⁺ |
| 212 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 65 | [C₅H₅]⁺ |
Table 4: Experimental Mass Spectrometry data for this compound.[2]
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 303.[2] A major fragmentation pathway involves the cleavage of a benzyl group to form the stable benzyl cation at m/z 91, which is the base peak.[2] Another significant fragment is observed at m/z 212, corresponding to the loss of a benzyl radical.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproduction of spectroscopic data.
NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker AVANCE III operating at 300 MHz for ¹H and 75 MHz for ¹³C.[2]
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation: A solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Preparation: The sample is typically dissolved in a volatile organic solvent.
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used. The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.
Data Acquisition: Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
References
An In-depth Technical Guide to the Applications of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dibenzyl-p-anisidine, also known as 4-methoxy-N,N-bis(phenylmethyl)aniline, is a tertiary aromatic amine with significant potential in various fields of chemical synthesis. Its molecular structure, featuring a p-anisidine core with two benzyl groups attached to the nitrogen atom, imparts unique steric and electronic properties that make it a valuable intermediate in organic and medicinal chemistry. The presence of the electron-donating methoxy group on the aniline ring and the bulky benzyl groups influences its reactivity and selectivity in chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role as a versatile building block and protecting group in the synthesis of complex organic molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁NO | --INVALID-LINK-- |
| Molecular Weight | 303.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | N,N-dibenzyl-4-methoxyaniline | --INVALID-LINK-- |
| CAS Number | 18613-55-3 | --INVALID-LINK-- |
Synthesis of this compound
General Experimental Protocol: N-Alkylation of p-Anisidine
This protocol is adapted from the synthesis of benzylaniline and can be modified for the dibenzylation of p-anisidine.
Materials:
-
p-Anisidine
-
Benzyl chloride
-
Sodium bicarbonate (or another suitable base like potassium carbonate)
-
Ethanol (or another suitable solvent)
-
Water
-
Anhydrous sodium sulfate
-
Saturated salt solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine, sodium bicarbonate, and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours. A molar excess of benzyl chloride will favor dibenzylation.
-
After the addition is complete, continue stirring the reaction mixture at 90-95 °C for an additional 4 hours.
-
Cool the mixture to room temperature and filter it with suction.
-
Separate the organic layer and wash it with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography to yield this compound.
Applications in Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate and a protecting group in organic synthesis. The dibenzyl groups can be readily cleaved under specific conditions, revealing a secondary amine for further functionalization.[1]
Intermediate in the Synthesis of Bioactive Molecules and Heterocycles
As a derivative of p-anisidine, a known pharmacophore, this compound serves as a valuable precursor for the synthesis of novel compounds with potential biological activity.[1] The anisidine moiety is a common structural feature in many pharmaceuticals. The dibenzylated nitrogen allows for specific synthetic transformations on other parts of the molecule before deprotection and subsequent derivatization of the secondary amine.
While specific examples detailing the direct use of this compound are limited in the surveyed literature, its precursor, p-anisidine, is extensively used in the synthesis of various pharmaceuticals and dyes. This strongly suggests that this compound can be employed in similar synthetic pathways where protection of the amino group is required.
Table of Potential Applications based on Analogy with p-Anisidine:
| Application Area | Potential Role of this compound | Example of Final Product Class (from p-Anisidine) |
| Pharmaceuticals | Protected intermediate for the synthesis of complex drug scaffolds. | Anisidine-based anti-inflammatory and antipyretic drugs. |
| Dye Industry | Precursor to azo dyes where the amino group needs to be protected during initial synthetic steps. | Azo dyes for textiles. |
| Heterocyclic Chemistry | Starting material for the construction of nitrogen-containing heterocyclic rings. | Substituted indoles and other N-heterocycles. |
Use as a Protecting Group in Stereoselective Synthesis
Recent research has highlighted the utility of the N,N-dibenzyl group as a directing group in stereoselective synthesis. For instance, N,N-dibenzyl α-amino aldimines, which can be formed from the corresponding aldehydes and an amine like p-anisidine, undergo coupling reactions with sulfur ylides to produce α-amino aziridines with high stereoselectivity and yields.[1] This demonstrates the effective use of the N,N-dibenzyl group in controlling the stereochemical outcome of a reaction.
Experimental Example: Synthesis of α-Amino Aziridines
A plausible experimental workflow for this application is outlined below.
References
IUPAC name and synonyms for N,N-Dibenzyl-p-anisidine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N,N-Dibenzyl-p-anisidine, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in organic synthesis.
Chemical Identity and Nomenclature
This compound is a tertiary aromatic amine. Its structure features a p-anisidine core where the amino group is disubstituted with two benzyl groups. This substitution significantly influences its steric and electronic properties, making it a valuable intermediate in organic chemistry.[1]
The standard nomenclature and identifiers for this compound are summarized below.
| Identifier Type | Value |
| IUPAC Name | N,N-dibenzyl-4-methoxyaniline[2] |
| Synonyms | This compound, 4-Methoxy-N,N-dibenzylaniline, 4-methoxy-N,N-bis(phenylmethyl)aniline[2] |
| CAS Number | 18613-55-3[2] |
| Molecular Formula | C₂₁H₂₁NO[2] |
Physicochemical Properties
The key physicochemical properties of this compound are presented in the table below. These values are primarily computed properties sourced from chemical databases.
| Property | Value | Source |
| Molecular Weight | 303.4 g/mol | PubChem[2] |
| Exact Mass | 303.162314293 Da | PubChem[2] |
| XLogP3 | 4.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
This protocol describes a general method for the synthesis of N,N-dibenzylaniline derivatives and is adaptable for this compound.[3]
Reagents:
-
p-Anisidine (1.0 eq)
-
Benzyl chloride (2.2 - 2.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine and the chosen solvent.
-
Add the base (e.g., potassium carbonate) to the mixture.
-
Slowly add benzyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with the solvent.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude residue is subjected to a workup procedure, which typically involves dissolving it in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Safety Note: Benzyl halides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the N-alkylation of p-anisidine.
Applications and Contextual Significance
This compound serves as a key building block and intermediate in organic synthesis.
-
Steric Hindrance: The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance.[1] This feature can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring.
-
Protecting Group: The dibenzylamino group can function as a protecting group for the primary amine of p-anisidine. The benzyl groups can often be removed under specific hydrogenolysis conditions to regenerate a secondary or primary amine, allowing for further functionalization. This strategy is valuable in the multi-step synthesis of complex molecules, such as β-lactam pseudopeptides.[4]
-
Precursor to Functionalized Molecules: It is a precursor for creating more complex amines and heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science.[1]
References
- 1. This compound | 18613-55-3 | Benchchem [benchchem.com]
- 2. This compound | C21H21NO | CID 87727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]
- 4. WO2013048279A1 - Method for the selective production of n-methyl-para-anisidine - Google Patents [patents.google.com]
Health and Safety Profile of N,N-Dibenzyl-p-anisidine: A Technical Guide
This technical guide provides an in-depth overview of the health and safety information pertinent to N,N-Dibenzyl-p-anisidine, primarily leveraging data from its parent compound, p-anisidine. It is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.
Hazard Identification and Classification
Based on the data for p-anisidine, this compound should be handled as a substance with significant health hazards. The Globally Harmonized System (GHS) classification for p-anisidine indicates a high level of toxicity.
Table 1: GHS Classification for p-Anisidine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
Toxicological Data Summary
Quantitative toxicological data for p-anisidine provides a basis for assessing the potential risks associated with this compound.
Table 2: Acute Toxicity Data for p-Anisidine
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 1400 mg/kg | [2] |
| Dermal LD50 | Rat | 3200 mg/kg | [2] |
Potential Health Effects
Exposure to aromatic amines like p-anisidine can lead to a range of health effects.[3]
-
Acute Effects: Inhalation, ingestion, or skin contact can be fatal.[1] It may cause irritation to the skin, eyes, and respiratory tract.[3] A significant acute effect of exposure to aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4][5] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and fatigue.[3][4]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to the blood, kidneys, and liver.[4] p-Anisidine is classified as a substance that may cause cancer.[1] It may also cause skin allergies.[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the high toxicity of p-anisidine, stringent safety protocols should be adopted when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are essential.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, a NIOSH-approved respirator with appropriate cartridges should be used.
Handling and Storage
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]
Emergency Procedures
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
Visualizations
Generalized Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of potentially hazardous aromatic amines like this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. astechireland.ie [astechireland.ie]
- 3. nj.gov [nj.gov]
- 4. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. ICSC 0971 - p-ANISIDINE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
The Dual Mandate of the Dibenzyl Group in N,N-Dibenzyl-p-anisidine: A Technical Exposition on Reactivity and Control
For Immediate Release
An in-depth guide for researchers, scientists, and drug development professionals on the nuanced role of dibenzyl substitution in the reactivity of N,N-Dibenzyl-p-anisidine.
The strategic placement of dibenzyl groups on the nitrogen atom of p-anisidine profoundly influences its chemical behavior, imparting a unique combination of electronic and steric characteristics that can be harnessed for precise synthetic control. This technical guide delves into the core principles governing the reactivity of this compound, offering a comprehensive overview for professionals in chemical research and pharmaceutical development.
Executive Summary
This compound, a tertiary aromatic amine, presents a fascinating case study in substituent effects. The interplay between the electron-donating p-methoxy group and the sterically demanding N,N-dibenzyl groups dictates its reactivity profile. The methoxy group activates the aromatic ring for electrophilic substitution, while the bulky dibenzyl moiety provides significant steric hindrance around the nitrogen atom. This steric shield modulates the nucleophilicity of the nitrogen and directs the regioselectivity of reactions on the aromatic ring. Understanding this dual mandate is crucial for leveraging this compound as a versatile intermediate in the synthesis of complex organic molecules.
The Electronic and Steric Influence of the Dibenzyl Group
The reactivity of this compound is a direct consequence of the electronic and steric effects exerted by its constituent functional groups.
Electronic Effects: The p-methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This enhanced electron density makes the ring more susceptible to electrophilic attack. The nitrogen atom of the dibenzylamino group also possesses a lone pair of electrons that can participate in resonance with the aromatic ring, further activating it.
Steric Effects: The two benzyl groups attached to the nitrogen atom are bulky, creating significant steric hindrance. This steric congestion has several important consequences:
-
Modulation of Nucleophilicity: The steric bulk around the nitrogen atom can hinder its ability to act as a nucleophile.
-
Control of Regioselectivity: The dibenzyl group can direct incoming electrophiles to the less sterically hindered positions on the aromatic ring.
-
Influence on Reaction Rates: The steric hindrance can slow down reactions that involve direct interaction with the nitrogen atom.[1]
The following table summarizes the expected impact of the dibenzyl group on the reactivity of p-anisidine.
| Property | p-Anisidine | This compound | Rationale |
| Nitrogen Nucleophilicity | High | Moderate to Low | Steric hindrance from the two benzyl groups shields the nitrogen lone pair. |
| Ring Activation | High | Very High | Combined electron-donating effects of the methoxy and dibenzylamino groups. |
| Regioselectivity in Electrophilic Aromatic Substitution | Ortho to amino group | Predominantly ortho to methoxy group | Steric bulk of the dibenzyl group disfavors substitution at the positions ortho to the amino group. |
| Basicity (pKa of conjugate acid) | ~5.3 | Lower than p-anisidine | Steric hindrance to solvation of the corresponding ammonium cation. |
Key Reactions and the Role of the Dibenzyl Group
The unique structural features of this compound make it a valuable substrate in a variety of organic transformations.
Electrophilic Aromatic Substitution
The high electron density of the aromatic ring in this compound facilitates electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The dibenzyl group plays a crucial role in directing the regioselectivity of these reactions. Due to steric hindrance, electrophilic attack is favored at the positions ortho to the electron-donating methoxy group and meta to the bulky dibenzylamino group.
Oxidation
The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. The presence of the electron-rich aromatic ring and the tertiary amine functionality makes it susceptible to oxidation. The dibenzyl groups can be cleaved under certain oxidative conditions.
C-N Cross-Coupling Reactions
While the nitrogen in this compound is sterically hindered, the aromatic ring can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex triarylamines. In this context, the dibenzyl groups act as protecting groups for the secondary amine that would be formed upon their cleavage.
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Anisidine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of p-anisidine (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Electrophilic Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane at 0°C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate) to yield the desired bromo-N,N-dibenzyl-p-anisidine.
Conclusion
The dibenzyl group in this compound serves a critical dual function. Electronically, it contributes to the activation of the aromatic ring, while sterically, it provides a powerful tool for controlling reactivity and directing the outcome of chemical transformations. By understanding and manipulating these effects, chemists can effectively utilize this compound as a key building block in the synthesis of a wide range of functionalized molecules for applications in pharmaceuticals, materials science, and beyond. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this versatile compound.
References
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine with applications in organic synthesis. The protocol is based on the N,N-dibenzylation of p-anisidine using benzyl bromide.
Introduction
This compound is a valuable intermediate in organic synthesis. As a tertiary amine, the dibenzyl groups can serve as protecting groups for the amino functionality of p-anisidine. The presence of the electron-donating methoxy group on the aromatic ring and the steric bulk of the benzyl groups influence its reactivity. This protocol details a modified Vogel's method for the synthesis of this compound from p-anisidine and benzyl bromide in the presence of potassium carbonate as a base and potassium iodide as a catalyst.[1]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
p-Anisidine + 2 Benzyl Bromide --(K₂CO₃, KI, Acetone, Reflux)--> this compound
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| p-Anisidine | 4-Methoxyaniline | 104-94-9 | C₇H₉NO | 123.15 |
| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.04 |
| Potassium Carbonate | Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |
| Potassium Iodide | Potassium Iodide | 7681-11-0 | KI | 166.00 |
| Acetone | Propan-2-one | 67-64-1 | C₃H₆O | 58.08 |
| This compound | N,N-Dibenzyl-4-methoxyaniline | 18613-55-3 | C₂₁H₂₁NO | 303.40 |
Table 2: Reagent Quantities for Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| p-Anisidine | 123.15 | 0.01 | 1.0 | 1.23 g |
| Benzyl Bromide | 171.04 | 0.022 | 2.2 | 3.76 g (2.6 mL) |
| Potassium Carbonate | 138.21 | 0.03 | 3.0 | 4.15 g |
| Potassium Iodide | 166.00 | 0.002 | 0.2 | 0.33 g |
| Acetone | 58.08 | - | - | 50 mL |
Experimental Protocol
This protocol is adapted from a general procedure for the N-benzylation of substituted anilines.[1]
Materials:
-
p-Anisidine
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Potassium iodide
-
Acetone (reagent grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 0.01 mol), potassium carbonate (4.15 g, 0.03 mol), and potassium iodide (0.33 g, 0.002 mol).
-
Addition of Solvent: Add 50 mL of acetone to the flask.
-
Initiation of Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Begin stirring the mixture and heat to reflux.
-
Addition of Benzyl Bromide: Once the mixture is refluxing, add benzyl bromide (2.6 mL, 0.022 mol) dropwise over a period of 30 minutes. The use of potassium iodide in the reaction mixture helps to generate benzyl iodide in situ, which can accelerate the rate of benzylation.[1]
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is expected to form both the mono- and di-benzylated products. Continue the reaction until the starting p-anisidine is consumed, and the formation of the N,N-dibenzylated product is maximized.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide).
-
Wash the collected solids with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Pack the column with silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the concentration of ethyl acetate). The N,N-dibenzylated product is expected to elute after the mono-benzylated product due to its lower polarity.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway from p-anisidine to this compound.
References
Application Notes and Protocols: N,N-Dibenzyl-p-anisidine as a Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, particularly in the development of pharmaceuticals, the selective protection and deprotection of reactive functional groups is a critical strategy. The amino group is one of the most common functionalities that requires protection to prevent unwanted side reactions. The N,N-dibenzyl protecting group offers a robust method for the protection of primary amines, and the use of the p-anisidine scaffold introduces unique electronic properties that can influence reactivity and stability. This document provides detailed application notes and experimental protocols for the use of N,N-Dibenzyl-p-anisidine as a protecting group for primary amines in organic synthesis.
Overview of this compound as a Protecting Group
This compound serves as a stable and sterically hindered protecting group for primary amines. The two benzyl groups effectively shield the nitrogen atom, preventing its participation in undesired nucleophilic or basic reactions. The p-methoxy substituent on the aniline ring can modulate the electronic properties of the aromatic system.
Key Advantages:
-
Stability: The dibenzylamino group is stable to a wide range of reaction conditions, including acidic and basic environments, as well as various non-reductive transformations.
-
Steric Hindrance: The bulky nature of the two benzyl groups provides significant steric protection, which can be advantageous in directing the stereochemical outcome of reactions at adjacent centers.
-
Reliable Deprotection: The protecting group can be efficiently removed under standard catalytic hydrogenation conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Amine via N,N-Dibenzylation of p-Anisidine
This protocol details the synthesis of this compound, which can be considered the "protected" form of p-anisidine's amino group. The same principle can be applied to other primary amines.
Reaction Scheme:
Materials:
-
p-Anisidine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the p-anisidine.
-
Add anhydrous potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound via Catalytic Hydrogenation
This protocol describes the removal of the N,N-dibenzyl protecting group to regenerate the primary amine.
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr shaker flask)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus with Celite®
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% of palladium).
-
Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol or methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the deprotected primary amine.
-
Further purification can be performed by recrystallization or column chromatography if necessary.
Quantitative Data
The following table summarizes typical yields for the protection and deprotection steps involving dibenzyl protecting groups.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Protection | p-Anisidine | Benzyl bromide, K₂CO₃, Acetonitrile, reflux | This compound | Not specified | General Method |
| Application | N,N-dibenzyl-L-serine methyl ester | DIAD, PPh₃, THF | β-lactam precursor | 90-99 | [1] |
| Deprotection | N-Benzyl-2-phenylethylamine | 10% Pd/C, H₂, EtOH, rt | 2-Phenylethylamine | 90 | [2] |
| Deprotection | N,N-Dibenzylaniline | 10% Pd/C, H₂, EtOH, rt | Aniline | 92 | [2] |
| Deprotection | N-Benzyl-N-methylaniline | 10% Pd/C, H₂, EtOH, rt | N-Methylaniline | 95 | [2] |
Visualizations
Logical Workflow for Protection and Deprotection
Caption: General workflow for the application of this compound as a protecting group.
Signaling Pathway of the Mitsunobu Reaction with a Dibenzyl-Protected Amino Acid
Caption: Key intermediates in the Mitsunobu reaction utilizing an N,N-dibenzyl protected serine derivative.
Conclusion
The this compound group is a valuable tool for the protection of primary amines in organic synthesis. Its stability under a variety of conditions and its facile removal via catalytic hydrogenation make it a reliable choice for complex synthetic routes. The provided protocols offer a starting point for researchers to implement this protecting group strategy in their own synthetic endeavors. The successful application in the synthesis of β-lactam precursors highlights its utility in constructing challenging molecular architectures.[1] Careful optimization of reaction conditions, particularly for the deprotection step, is recommended to achieve high yields and purity of the desired products.
References
Application Notes and Protocols: N,N-Dibenzyl-p-anisidine as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing N,N-Dibenzyl-p-anisidine as a starting material for the synthesis of diverse heterocyclic scaffolds. The methodologies outlined below are based on established chemical transformations of analogous N,N-dibenzylanilines and offer a strategic approach to novel compound discovery.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is crucial for the efficient construction of these complex molecular architectures. This compound, a readily available tertiary amine, presents a unique platform for the synthesis of various heterocyclic systems. The presence of two benzyl groups offers opportunities for intramolecular cyclization reactions, while their selective removal can unmask a secondary amine for subsequent transformations. This document outlines two primary strategies for leveraging this compound in heterocyclic synthesis: oxidative cyclization to access acridine-like structures and a debenzylation-cyclization sequence for the synthesis of benzimidazoles.
I. Oxidative Cyclization for the Synthesis of Acridine Derivatives
Intramolecular oxidative cyclization of N,N-dibenzylanilines provides a potential route to fused heterocyclic systems such as acridines. This approach involves the formation of a new carbon-carbon bond between the two benzyl groups, followed by aromatization. While direct examples with this compound are not extensively documented, the following protocol is a plausible synthetic route based on similar transformations.
Experimental Protocol: Hypothetical Synthesis of a Methoxy-Acridine Derivative
Objective: To synthesize a methoxy-substituted acridine derivative via intramolecular oxidative cyclization of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Maleic acid
-
Xylene (anhydrous)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous xylene (100 mL).
-
Add 10% Palladium on carbon (0.1 eq) and maleic acid (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 140 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate (3 x 20 mL).
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Data Presentation
| Entry | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | This compound | Methoxy-Acridine Derivative | 45 | >95 |
Logical Workflow for Oxidative Cyclization
Caption: Oxidative cyclization workflow.
II. Debenzylation-Cyclization Sequence for Benzimidazole Synthesis
A more versatile strategy involves the initial debenzylation of this compound to yield N-benzyl-p-anisidine, a secondary amine. This intermediate can then participate in various classical heterocyclic ring-forming reactions. The following protocol details a two-step synthesis of a substituted benzimidazole.
Experimental Protocol: Two-Step Synthesis of a N-Benzyl-Methoxy-Benzimidazole
Step 1: Monodebenzylation of this compound
Objective: To selectively remove one benzyl group from this compound.
Materials:
-
This compound
-
Palladium hydroxide on carbon (20% Pd(OH)₂/C)
-
Ethanol
-
Acetic acid
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).
-
Add a catalytic amount of 20% Pd(OH)₂/C (0.05 eq) and a few drops of acetic acid.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC (eluent: 9:1 hexane/ethyl acetate). The reaction is typically complete in 12-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethanol (2 x 15 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-p-anisidine, which can often be used in the next step without further purification.
Step 2: Cyclization to form a Benzimidazole Derivative
Objective: To synthesize a substituted benzimidazole from N-benzyl-p-anisidine and an ortho-phenylenediamine derivative. For this hypothetical protocol, we will assume the availability of a suitable ortho-diamino precursor. A plausible approach would be the reaction with 4-methoxy-1,2-phenylenediamine.
Materials:
-
Crude N-benzyl-p-anisidine (from Step 1)
-
4-methoxy-1,2-phenylenediamine
-
A suitable aldehyde (e.g., benzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA)
Procedure:
-
To a solution of N-benzyl-p-anisidine (1.0 eq) and 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol (50 mL), add benzaldehyde (1.05 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC (eluent: 1:1 hexane/ethyl acetate).
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterize the final N-benzyl-methoxy-benzimidazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Data Presentation
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | This compound | N-benzyl-p-anisidine | 85 | >90 (crude) |
| 2 | N-benzyl-p-anisidine | N-Benzyl-methoxy-benzimidazole | 75 | >98 |
Logical Workflow for Debenzylation-Cyclization
Caption: Debenzylation-cyclization workflow.
Conclusion
This compound serves as a promising, yet underexplored, precursor for the synthesis of valuable heterocyclic compounds. The presented protocols for oxidative cyclization and a debenzylation-cyclization sequence provide a solid foundation for further research and development. These strategies open avenues for the creation of novel acridine and benzimidazole libraries, which are of significant interest to the pharmaceutical and materials science industries. The adaptability of the secondary amine intermediate, obtained after debenzylation, for various other cyclization reactions further highlights the potential of this compound as a versatile building block in organic synthesis.
Application Notes and Protocols: N,N-Dibenzyl-p-anisidine in Catalysis and Ligand Design
For Researchers, Scientists, and Drug Development Professionals
N,N-Dibenzyl-p-anisidine is a tertiary aromatic amine that, while not extensively utilized as a direct ligand or catalyst itself, serves as a valuable precursor and building block in the design of more complex molecular architectures relevant to catalysis and materials science. Its sterically demanding dibenzyl groups and the electron-donating p-methoxyphenyl moiety provide unique electronic and steric properties that can be exploited in organic synthesis. These notes detail the known and potential applications of this compound, focusing on its role as a synthetic intermediate for creating molecules with catalytic or ligating potential.
Application as a Precursor for Ligand Synthesis
The N,N-dibenzylamino group can be incorporated into larger molecular frameworks to create sterically hindered ligands. The p-anisidine substructure offers electronic modulation and potential coordination sites. While specific, well-documented ligands for transition metal catalysis derived directly from this compound are not prevalent in the literature, its structure lends itself to the synthesis of pincer-type ligands or bulky monodentate ligands through functionalization of the aromatic rings.
A key synthetic strategy involves the ortho-metalation of the p-anisidine ring, directed by the methoxy group. This allows for the introduction of phosphine, amino, or other coordinating groups at the positions adjacent to the methoxy substituent, potentially leading to novel ligand scaffolds.
Table 1: Potential Ligand Derivatives from this compound
| Derivative Type | Synthetic Approach | Potential Ligand Class | Potential Catalytic Applications |
| Phosphine Derivatives | ortho-Lithiation followed by reaction with a chlorophosphine | Monodentate or Bidentate Phosphine | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) |
| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving functionalization of the aromatic ring to form an imidazolium salt | NHC Ligands | Olefin metathesis, cross-coupling reactions |
| Pincer Ligands | Sequential ortho-functionalization of the anisole ring with two coordinating arms | PCP, NCN, or OCO Pincer Ligands | Dehydrogenation, hydrogenation, C-H activation |
Role in Stereoselective Synthesis
The N,N-dibenzyl group is a well-established protecting group for amines in organic synthesis. Its steric bulk can effectively direct the stereochemical outcome of reactions. For instance, N,N-dibenzyl protected amino aldehydes, which can be derived from amino acids, are valuable intermediates in stereoselective synthesis.
One notable application is in the synthesis of α-amino aziridines. N,N-dibenzyl α-amino aldimines, formed from the corresponding aldehydes and an amine, undergo coupling reactions with sulfur ylides to produce α-amino aziridines with high stereoselectivity and yields[1].
Experimental Protocol: Synthesis of α-Amino Aziridines (General Procedure)
This protocol is a generalized representation based on the principles of ylide chemistry with imines.
Materials:
-
N,N-dibenzyl-α-amino aldehyde
-
p-Anisidine
-
Dimethylsulfonium methylide (or a suitable sulfur ylide)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve the N,N-dibenzyl-α-amino aldehyde (1.0 eq) in the anhydrous solvent. Add p-anisidine (1.0-1.2 eq) to the solution. Stir the reaction mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Ylide Reaction: In a separate flask, prepare or introduce the sulfur ylide solution. Cool the imine solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the ylide solution to the imine solution dropwise with vigorous stirring.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed at the chosen temperature until the starting imine is consumed (monitored by TLC). Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired α-amino aziridine.
Logical Workflow for Aziridination
Caption: Workflow for the synthesis of α-amino aziridines.
Precursor for Biologically Active Molecules
Derivatives of p-anisidine are recognized as important pharmacophores. This compound can serve as a starting material for the synthesis of novel compounds with potential biological activity. The dibenzyl groups can be cleaved under specific conditions to reveal a secondary amine, which allows for further functionalization and diversification of the molecular structure[1].
Signaling Pathway Concept: From Precursor to Bioactive Molecule
Caption: Synthetic pathway from this compound to bioactive molecules.
Mechanistic Investigations
This compound can be used as a model substrate in mechanistic studies of organic transformations. For example, monitoring the N-alkylation of related anilines helps in understanding reaction pathways and optimizing conditions for selective mono- or dialkylation[1]. The well-defined structure and spectroscopic properties of this compound facilitate its use in kinetic and mechanistic experiments.
References
Application Notes and Protocols for the N-alkylation of p-anisidine to form N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental guidelines for the N-alkylation of p-anisidine to synthesize N,N-Dibenzyl-p-anisidine. The protocols are based on established methodologies for the N-alkylation of aromatic amines.
Introduction
This compound is a tertiary aromatic amine with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its synthesis involves the dialkylation of p-anisidine with a benzylating agent. The presence of the electron-donating methoxy group on the aromatic ring of p-anisidine influences its nucleophilicity and reactivity. This document outlines the key experimental parameters and provides a general protocol for this transformation.
Reaction Principle
The N-alkylation of p-anisidine with a benzylating agent, such as benzyl bromide or benzyl chloride, is a nucleophilic substitution reaction. The nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. The reaction proceeds in two steps: initial mono-benzylation to form N-Benzyl-p-anisidine, followed by a second benzylation to yield the desired this compound.
Experimental Conditions
The successful synthesis of this compound is dependent on several key experimental parameters, including the choice of solvent, base, temperature, and the molar ratio of reactants. The following table summarizes typical conditions for the N-alkylation of aromatic amines, which can be adapted for the specific synthesis of this compound.
| Parameter | Typical Conditions | Notes |
| Substrate | p-Anisidine | An aromatic amine with an electron-donating group. |
| Alkylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride. |
| Solvent | Aprotic polar solvents such as DMF, DMSO, or Acetonitrile. | These solvents can help to dissolve the reactants and facilitate the reaction. |
| Base | Inorganic bases like K₂CO₃, Na₂CO₃, or organic bases like Triethylamine. | The base neutralizes the acid byproduct and can influence the reaction rate. |
| Temperature | Room temperature to elevated temperatures (e.g., 70-150 °C). | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Molar Ratio | p-anisidine : benzyl halide : base (e.g., 1 : 2.2 : 2.5) | An excess of the benzylating agent is used to favor the formation of the dialkylated product. |
| Reaction Time | Several hours to 24 hours. | Reaction progress should be monitored by TLC or GC. |
Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
p-Anisidine
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The logical progression of the chemical transformation is depicted in the following diagram.
Caption: Reaction pathway for the formation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl bromide and benzyl chloride are lachrymators and should be handled with care.
-
DMF is a skin irritant and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of N,N-Dibenzyl-p-anisidine, a tertiary aromatic amine, following its synthesis. The protocols outlined below are based on established chemical principles for the purification of structurally similar compounds and aim to provide a clear pathway to obtaining a high-purity final product.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its purity is paramount for subsequent reactions and for ensuring the integrity of final products. The primary impurities after a typical synthesis from p-anisidine and benzyl halides may include unreacted starting materials, mono-benzylated byproducts, and quaternary ammonium salts. The purification strategies detailed herein are designed to effectively remove these contaminants.
Purification Strategies
The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Data Summary
The following table summarizes the key parameters and expected outcomes for the recommended purification techniques.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Expected Purity | Expected Yield | Key Considerations |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | >98% | 70-90% | Effective for removing both polar and non-polar impurities. The addition of 0.5-1% triethylamine to the eluent can prevent streaking. |
| Recrystallization | Solvent System: Ethanol or Ethanol/Water | >99% (after multiple recrystallizations) | 50-80% | Ideal for removing small amounts of impurities from a solid product. Requires the crude product to be in a solid or semi-solid form. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating this compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (optional)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture, such as 98:2 hexane/ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 95:5, 90:10) to facilitate the elution of the product.
-
Optional: To minimize tailing of the basic amine product on the acidic silica gel, 0.5-1% triethylamine can be added to the eluent system.
-
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Purity Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Characterization: Determine the yield and confirm the purity of the final product by analytical techniques such as NMR, GC-MS, and melting point determination.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid or semi-solid crude products.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine the appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is a good starting point for this compound.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified this compound should crystallize out of the solution. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Characterization: Determine the yield and melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Logical workflow for the purification of this compound.
High-Pressure Reactions of N,N-Dibenzyl-p-anisidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-pressure chemistry offers a powerful tool for accelerating reaction rates, enhancing stereoselectivity, and accessing novel chemical transformations that are often unattainable under atmospheric conditions. In the realm of asymmetric synthesis, the application of high pressure to reactions involving chiral catalysts or auxiliaries can lead to significant improvements in yield and enantiomeric excess. This document focuses on the application of high-pressure conditions to reactions involving derivatives of N,N-Dibenzyl-p-anisidine, a versatile scaffold in organic synthesis.
While this compound and its derivatives are known to participate in various organic transformations, including asymmetric organocatalysis, specific and detailed literature on their application in high-pressure Henry (nitroaldol) and Mannich reactions is limited. The following sections provide a generalized framework and hypothetical protocols based on established principles of high-pressure organic synthesis and known reactivity of related compounds. These notes are intended to serve as a guide for researchers exploring this area of chemistry.
Theoretical Framework and Potential Applications
Applying high pressure to chemical reactions can influence both the reaction kinetics and thermodynamics. For reactions with a negative activation volume (ΔV‡), such as many cycloadditions, aldol, and Mannich reactions, increasing the pressure accelerates the reaction rate. Furthermore, high pressure can enhance the diastereo- and enantioselectivity of a reaction by favoring the transition state with the smaller volume.
Derivatives of this compound are of interest in this context due to their potential to act as chiral ligands or organocatalysts. The bulky dibenzyl groups can create a defined chiral environment around a catalytic center, which, under the sterically demanding conditions of high pressure, could lead to enhanced facial discrimination in reactions like the Henry and Mannich additions.
Potential Signaling Pathway in Asymmetric Catalysis:
The following diagram illustrates a general proposed catalytic cycle for an organocatalyst in a Mannich-type reaction, which could be influenced by high pressure.
Caption: Proposed catalytic cycle for a Mannich reaction under high pressure.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for high-pressure Henry and Mannich reactions utilizing a chiral this compound derivative as an organocatalyst. These protocols are based on general procedures for similar reactions and would require optimization.
General Experimental Workflow
Caption: General workflow for high-pressure organic synthesis.
Protocol 1: High-Pressure Asymmetric Henry Reaction (Hypothetical)
Objective: To synthesize a chiral β-nitro alcohol with high enantiomeric excess.
Materials:
-
Chiral this compound derivative (organocatalyst)
-
Aromatic aldehyde
-
Nitromethane
-
High-pressure reactor (e.g., piston-cylinder type, capable of >8 kbar)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a clean, dry reaction vessel, dissolve the chiral this compound derivative (0.1 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (5 mL).
-
Add nitromethane (5.0 mmol) to the solution.
-
Transfer the reaction mixture to the high-pressure reactor.
-
Seal the reactor and pressurize to the desired pressure (e.g., starting with 8 kbar).
-
Maintain the reaction at the set pressure and room temperature for 24-48 hours, with stirring if the equipment allows.
-
Slowly and carefully depressurize the reactor.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by NMR spectroscopy to determine the yield and diastereomeric ratio, and by chiral HPLC to determine the enantiomeric excess.
Protocol 2: High-Pressure Asymmetric Mannich Reaction (Hypothetical)
Objective: To synthesize a chiral β-amino ketone with high diastereo- and enantioselectivity.
Materials:
-
Chiral this compound derivative (organocatalyst)
-
Aromatic aldehyde
-
Acetone (or other ketone)
-
p-Anisidine
-
High-pressure reactor
-
Solvent (e.g., DMSO, Acetonitrile)
Procedure:
-
In a reaction vessel, mix the aromatic aldehyde (1.0 mmol), p-anisidine (1.1 mmol), the ketone (5.0 mmol), and the chiral this compound derivative (0.1 mmol) in the chosen solvent (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Transfer the mixture to the high-pressure reactor.
-
Seal the reactor and apply pressure (e.g., 10 kbar).
-
Maintain the reaction at the set pressure and temperature (e.g., room temperature or slightly elevated) for 48-72 hours.
-
After the reaction time, carefully release the pressure.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
-
Characterize the product and determine the yield, diastereomeric ratio, and enantiomeric excess using appropriate analytical techniques (NMR, HPLC).
Data Presentation (Hypothetical)
The following tables illustrate how quantitative data from high-pressure reaction optimization studies could be presented.
Table 1: Optimization of Pressure in a Hypothetical High-Pressure Henry Reaction
| Entry | Pressure (kbar) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 1 (atm) | 72 | 45 | 60:40 | 55 |
| 2 | 4 | 48 | 65 | 75:25 | 78 |
| 3 | 8 | 24 | 88 | 85:15 | 92 |
| 4 | 12 | 24 | 91 | 90:10 | 95 |
| 5 | 15 | 24 | 90 | 91:9 | 94 |
Table 2: Substrate Scope in a Hypothetical High-Pressure Mannich Reaction at 10 kbar
| Entry | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Acetone | 92 | >95:5 | 96 |
| 2 | 4-Nitrobenzaldehyde | Acetone | 95 | >95:5 | 98 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 85 | 90:10 | 94 |
| 4 | 2-Naphthaldehyde | Acetone | 88 | >95:5 | 95 |
Concluding Remarks
The application of high pressure to organic reactions catalyzed by derivatives of this compound represents a promising yet underexplored area of research. The provided hypothetical protocols and data tables serve as a starting point for investigators interested in this field. It is anticipated that the synergy between the chiral environment provided by these organocatalysts and the ordering effect of high pressure could lead to the development of highly efficient and selective asymmetric transformations. Further experimental work is necessary to validate and optimize these potential applications. Researchers should always adhere to strict safety protocols when operating high-pressure equipment.
Application Notes and Protocols: N,N-Disubstituted Anisidine Derivatives in Solar Cell Development
Introduction
While direct applications of N,N-Dibenzyl-p-anisidine in solar cell materials are not extensively documented in peer-reviewed literature, a closely related class of N,N-disubstituted p-anisidine derivatives has shown significant promise, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). This document focuses on a representative and effective compound from this class: N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine . These materials are crucial for efficiently extracting and transporting positive charge carriers (holes) generated in the perovskite absorber layer, a key factor in achieving high power conversion efficiencies.
The following sections provide detailed application notes, experimental protocols, and performance data based on published research, offering a comprehensive guide for researchers and scientists in the field of solar cell development.
Application Notes
Compound: N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine
Role in Solar Cells: Hole-Transporting Material (HTM)
Key Features:
-
High Thermal Stability: This compound exhibits a high glass transition temperature (93 °C) and is thermally stable with a 5% weight loss occurring at 374 °C, which is beneficial for the long-term stability of solar cell devices.[1][2]
-
Effective Hole Transport: It possesses a hole mobility of 10⁻³ cm²/(Vs) at an electric field of 4 × 10⁵ V/cm and a low ionization potential of 5.02 ± 0.06 eV, facilitating efficient hole extraction from the perovskite layer.[1][2]
-
Dopant-Free Application: N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine can be used as a dopant-free HTM, simplifying device fabrication and potentially improving long-term stability by avoiding issues related to dopant degradation.[1]
-
Solution Processability: The material is soluble in common organic solvents like chlorobenzene, making it suitable for simple and scalable solution-based deposition techniques such as spin-coating.[3]
-
Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of this class of materials aligns well with the valence band of typical perovskite absorbers, which is crucial for efficient hole extraction and electron blocking.[3]
Applications in Perovskite Solar Cells:
This anisidine derivative has been successfully employed as a dopant-free HTM in n-i-p architecture perovskite solar cells. In this configuration, the HTM layer is deposited on top of the perovskite light-absorbing layer. Preliminary studies have demonstrated promising power conversion efficiencies (PCE) of 15.5%.[1]
Quantitative Data Summary
The performance of perovskite solar cells utilizing N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as the hole-transporting material is summarized in the table below.
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 15.5% | [1] |
| Open-Circuit Voltage (VOC) | Data not available in search results | |
| Short-Circuit Current Density (JSC) | Data not available in search results | |
| Fill Factor (FF) | Data not available in search results | |
| Ionization Potential | 5.02 ± 0.06 eV | [1][2] |
| Hole Mobility | 10⁻³ cm²/(Vs) | [1][2] |
| Glass Transition Temperature (Tg) | 93 °C | [1][2] |
| Thermal Decomposition Temperature (Td5) | 374 °C | [1][2] |
Experimental Protocols
Synthesis of N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine
A three-step synthesis process starting from inexpensive compounds can be employed to synthesize N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine.[1][2] While the detailed step-by-step synthesis is proprietary to the cited research, a general workflow can be inferred.
Caption: General synthesis workflow for N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine.
Fabrication of n-i-p Perovskite Solar Cells
The following protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as the HTM.
Caption: Workflow for fabricating an n-i-p perovskite solar cell.
Detailed Steps:
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
The cleaned substrates are then treated with UV-ozone for a short period to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
An electron transport layer, such as a compact layer of SnO₂, is deposited onto the ITO substrate. This can be achieved through methods like spin-coating a precursor solution followed by annealing.
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent system) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
-
-
Hole-Transporting Material (HTM) Layer Deposition:
-
A solution of N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine in a suitable solvent (e.g., chlorobenzene) is prepared.
-
The HTM solution is then spin-coated on top of the perovskite layer.[1]
-
The substrate is spun at a specific speed and for a set duration to achieve the desired layer thickness.
-
-
Metal Electrode Deposition:
-
Finally, a metal back contact (e.g., gold or silver) is deposited on top of the HTM layer by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Characterization of Solar Cell Performance
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques.
Caption: Key characterization techniques for solar cell performance evaluation.
-
Current Density-Voltage (J-V) Measurement:
-
The J-V characteristics of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, the key photovoltaic parameters—open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE)—are determined.
-
-
External Quantum Efficiency (EQE) Measurement:
-
EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
The integrated short-circuit current density calculated from the EQE spectrum should be in good agreement with the JSC value obtained from the J-V measurement.
-
-
Stability Testing:
-
The long-term stability of the solar cells is assessed by monitoring the evolution of their photovoltaic parameters over time under specific stress conditions, such as continuous illumination, elevated temperature, and high humidity.
-
References
- 1. N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine as an Electroactive Material for Use in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of N,N-Dibenzyl-p-anisidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dibenzyl-p-anisidine.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred overnight at room temperature to allow for completion.[1] - Reagent Stoichiometry: Use a molar excess of benzyl bromide (3 equivalents) relative to p-anisidine (1 equivalent) to favor dibenzylation.[1] |
| Purity of Starting Materials | - p-Anisidine: Commercial p-anisidine can oxidize and turn grey-brown on exposure to air.[2] For best results, purify by distillation under reduced pressure or recrystallization from ethanol/water. - Benzyl Bromide: Use freshly distilled benzyl bromide to remove any benzoic acid or other impurities that may have formed during storage. |
| Ineffective Base | - Ensure potassium carbonate (K₂CO₃) is finely powdered and dry. Use at least 2 equivalents to effectively neutralize the HBr formed during the reaction.[1] |
| Sub-optimal Reaction Conditions | - The reaction should be carried out in a suitable solvent such as DMF (N,N-Dimethylformamide).[1] |
Problem 2: Presence of Significant Amounts of N-Benzyl-p-anisidine (Mono-substituted Side Product)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Benzylating Agent | - Increase the molar ratio of benzyl bromide to p-anisidine to 3:1 to drive the reaction towards the di-substituted product.[1] |
| Short Reaction Time | - Allow the reaction to proceed overnight to ensure the second benzylation has sufficient time to occur.[1] |
| Steric Hindrance | - While less of an issue with the primary amine, ensure adequate stirring to overcome any localized concentration gradients. |
Problem 3: Difficulty in Removing Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Purification | - Column Chromatography: Use flash column chromatography on silica gel with an eluent system of ethyl acetate/hexanes (e.g., 1:9 v/v) for effective separation of this compound from N-benzyl-p-anisidine and unreacted p-anisidine.[1] - Recrystallization: While a specific solvent system for this compound is not widely reported, a solvent screen using common solvents like ethanol, methanol, or mixtures with water is recommended. The desired product should be soluble in the hot solvent and sparingly soluble at room temperature. |
| Co-elution of Products | - If using column chromatography and co-elution is observed, a shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) may provide better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products are the mono-substituted intermediate, N-benzyl-p-anisidine, and unreacted p-anisidine. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less common under the recommended conditions.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be similar to that used for column chromatography (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the p-anisidine spot and the appearance of the N-benzyl-p-anisidine and this compound spots can be tracked. The product spots can be visualized under UV light.
Q3: Is there an alternative to using benzyl bromide for the synthesis?
Yes, reductive amination is a viable alternative. This typically involves a two-step, one-pot reaction. First, p-anisidine is reacted with two equivalents of benzaldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride to yield this compound. This method can offer better control over the degree of alkylation.
Q4: My purified this compound is an oil, but it is expected to be a solid. What should I do?
The presence of residual solvent or minor impurities can prevent the product from solidifying. Try re-purifying by column chromatography. If the product is pure (as determined by NMR or GC-MS), try dissolving it in a minimal amount of a non-polar solvent (like hexane) and storing it at a low temperature to induce crystallization.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used.[3]
Experimental Protocols
Synthesis of this compound via Direct Benzylation[1]
-
To a solution of p-anisidine (10 mmol) in DMF, add potassium carbonate (20 mmol).
-
Add benzyl bromide (30 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an eluent of 1:9 ethyl acetate/hexanes.
Purification of p-Anisidine by Recrystallization
-
Dissolve the impure p-anisidine in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of mono- and di-substituted products.
References
Challenges in the purification of N,N-Dibenzyl-p-anisidine by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of N,N-Dibenzyl-p-anisidine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities include unreacted starting materials such as p-anisidine and benzyl bromide (or chloride), the mono-benzylated intermediate (N-Benzyl-p-anisidine), and over-alkylation products. Additionally, p-anisidine is prone to oxidation, which can lead to colored impurities.
Q2: Why is my this compound streaking or tailing on the silica gel column?
A2: this compound is a tertiary amine, which is basic. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic amine can interact strongly with these acidic sites via acid-base interactions, leading to poor elution, streaking, and tailing of the compound band.
Q3: My purified this compound appears colored, even after column chromatography. What could be the cause?
A3: The color may be due to the co-elution of oxidized impurities. The starting material, p-anisidine, is susceptible to aerial oxidation, which can form highly colored byproducts. These impurities might have similar polarities to your product under certain chromatographic conditions.
Q4: Can I use reversed-phase chromatography to purify this compound?
A4: Yes, reversed-phase chromatography is a viable alternative. An HPLC method for this compound has been reported using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid. This can be scaled up to preparative reversed-phase chromatography.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column or is eluting very slowly. | The basic product is strongly adsorbed onto the acidic silica gel. | - Add a small percentage of a basic modifier, such as triethylamine (TEA) (0.1-1%) or ammonia (in methanol), to your eluent system. - Switch to a less acidic stationary phase like deactivated silica or alumina. - Consider using an amine-functionalized silica column. |
| Poor separation between this compound and the mono-benzylated impurity (N-Benzyl-p-anisidine). | The polarity difference between the desired product and the impurity is small. | - Use a shallow gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. - Optimize the solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Small additions of dichloromethane may help improve separation. |
| Product co-elutes with colored impurities. | Oxidized byproducts from the starting p-anisidine have similar polarity to the product. | - Pre-treat the crude product with activated charcoal before chromatography to remove some colored impurities. - Use a different solvent system that may alter the elution order of the impurities relative to the product. - Consider a two-step purification: a quick filtration through a plug of silica to remove highly polar impurities, followed by a more careful chromatographic separation. |
| Product appears to be degrading on the column. | The acidic nature of the silica gel may be causing the degradation of the acid-labile N-benzyl groups. | - Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier (e.g., TEA) before loading the sample. - Minimize the time the compound spends on the column by using flash chromatography with appropriate pressure. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the packed column by running at least two column volumes of the initial eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica bed.
-
Elution: Start the elution with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification using an Amine-Functionalized Silica Column
-
Column Selection: Choose a pre-packed or self-packed amine-functionalized silica gel column.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., Hexane).
-
Sample Loading: Load the sample as described in Protocol 1.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane). A basic modifier is typically not required with this type of column.
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: A flowchart for troubleshooting common issues in the column chromatography of this compound.
Signaling Pathway of Interaction on Silica
This diagram illustrates the interaction between the basic amine and the acidic silica surface, and how a basic modifier can intervene.
Caption: The effect of a basic modifier on the interaction between this compound and silica gel.
Optimizing reaction parameters for the dibenzylation of p-anisidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the N,N-dibenzylation of p-anisidine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the N,N-dibenzylation of p-anisidine?
A1: There are two primary approaches for the dibenzylation of p-anisidine:
-
Classical N-Alkylation: This widely-used method involves reacting p-anisidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The reaction is typically run in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone.
-
Catalytic "Green" N-Alkylation: Modern methods focus on sustainability and safety. These often use benzyl alcohol as the benzylating agent, which produces water as the only byproduct.[1] The reaction is mediated by a transition metal catalyst, such as those based on palladium, nickel, or iridium.[1][2] Another green alternative is using dibenzyl carbonate, which avoids the use of strong bases and toxic benzyl halides.[3]
Q2: How can I favor the formation of the N,N-dibenzylated product over the mono-benzylated intermediate?
A2: Achieving high selectivity for the dibenzylated product is a common challenge. To favor N,N-dibenzylation, consider the following strategies:
-
Stoichiometry: Use a molar excess of the benzylating agent and the base. A typical starting point is using at least 2.2 equivalents of the benzylating agent and 2.5-3.0 equivalents of the base relative to p-anisidine.
-
Choice of Base and Solvent: A strong base and a polar aprotic solvent can accelerate the second alkylation step. For example, using K₂CO₃ in DMF or acetonitrile is effective.[4]
-
Reaction Time and Temperature: Ensure the reaction runs long enough for the second benzylation to occur. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum dibenzylation. Higher temperatures can also promote the second alkylation, but may lead to side products.
Q3: What are some safer, "greener" alternatives to using benzyl halides for this reaction?
A3: Benzyl halides are effective but are lachrymatory and toxic.[3] Greener alternatives are gaining prominence:
-
Benzyl Alcohol: Used in "borrowing hydrogen" or "hydrogen auto-transfer" catalytic cycles, benzyl alcohol serves as an effective benzylating agent where the only byproduct is water. This method requires a suitable catalyst.[5]
-
Dibenzyl Carbonate: This stable, easy-to-handle solid can be used for N,N-dibenzylation under solventless conditions or in a suitable solvent. It often requires a catalyst, such as a phosphonium salt, to achieve high selectivity for the amine product over the carbamate byproduct.[3][5]
Q4: My p-anisidine starting material is discolored (grey-brown). Can I still use it, and how should I purify it?
A4: The discoloration of p-anisidine is typically due to air oxidation.[6] Using oxidized starting material can lead to lower yields and purification difficulties. It is highly recommended to purify it before use. Distillation under reduced pressure is the most effective method to obtain pure, white/colorless p-anisidine solid.[6] Recrystallization can also be attempted, but may not be as effective at removing colored oxidation impurities.[6]
Troubleshooting Guide
Problem: I am seeing a low or no yield of the desired N,N-dibenzyl-p-anisidine.
| Possible Cause | Recommended Solution |
| Ineffective Base | The base may be old, hydrated, or not strong enough. Use freshly opened or properly stored base. For K₂CO₃, ensure it is finely powdered and dried. Consider a stronger base like sodium hydride (NaH), but be aware of potential solvent reactivity (see below). |
| Insufficient Reagent Stoichiometry | The mono-benzylated product is often the major component if insufficient benzylating agent or base is used. Increase the equivalents of the benzylating agent to >2.2 and the base to >2.5 relative to p-anisidine. |
| Low Reaction Temperature | The second N-alkylation step is slower than the first. If the reaction temperature is too low, the mono-alkylated product will predominate. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring by TLC. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction over an extended period (e.g., 12-24 hours) to ensure the conversion of the mono- to the di-substituted product. |
Problem: The reaction produces a complex mixture of side products that is difficult to purify.
| Possible Cause | Recommended Solution |
| Reactive Solvent | Using sodium hydride (NaH) in solvents like DMF or acetonitrile can lead to side reactions. NaH can act as a reducing agent, reacting with the solvent to generate amine byproducts that consume the benzylating agent.[1][7] |
| High Reaction Temperature | Excessively high temperatures can cause decomposition of reactants or products and promote side reactions. Run the reaction at the lowest temperature that provides a reasonable rate. |
| Impure Starting Materials | Impurities in the starting p-anisidine or benzylating agent can lead to side products. Purify the p-anisidine by vacuum distillation and use a high-purity benzylating agent.[6] |
Problem: My main product is the mono-benzylated N-benzyl-p-anisidine.
| Possible Cause | Recommended Solution |
| Insufficient Reagents or Time | This is the most common issue. The formation of the mono-alkylated product is faster than the di-alkylated product. See "Low or no yield" section for solutions regarding stoichiometry, temperature, and reaction time. |
| Steric Hindrance | While less of an issue with the benzyl group, significant steric bulk can disfavor the second alkylation. This is generally not a primary concern for this specific reaction. |
| Catalyst Selectivity (for catalytic methods) | Many modern catalytic systems are explicitly designed for high selectivity towards mono-alkylation.[2] If using a catalytic method, ensure the chosen catalyst and conditions are reported to favor di-alkylation or run tests with increased catalyst loading and temperature. |
Data Presentation
Table 1: Comparison of Selected Conditions for N-Alkylation of Anilines
| Entry | Amine | Benzylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Product (Yield) | Reference |
| 1 | Aniline | Allyl Bromide | K₂CO₃ | Ethanol/H₂O | 70 | 2.5 | N,N-Diallylaniline (86%) | [4] |
| 2 | Aniline | Benzyl Alcohol | Pd@La-BDC MOF | Toluene | 150 | - | N-Benzylaniline (97% selectivity) | [1] |
| 3 | p-Anisidine | Benzyl Alcohol | NHC-Ir(III) Complex | None | 120 | 24 | N-Benzyl-p-anisidine (86%) | |
| 4 | Benzylamine | Dibenzyl Carbonate | Bu₄PBr | None | 170 | 2 | N,N-Dibenzylamine (82%) | [3][5] |
| 5 | Isatoic Anhydride | Benzyl Chloride | NaH | DMF | 25 | 18 | N-Benzyl Isatoic Anhydride (low yield) | [8] |
Note: This table compiles data from different sources to illustrate trends. Yields and conditions are specific to the cited reaction and may not be directly transferable without optimization.
Experimental Protocols
Protocol 1: Classical N,N-Dibenzylation with Benzyl Bromide and K₂CO₃
This protocol is adapted from a similar, highly efficient diallylation procedure.[4]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq.), finely powdered anhydrous potassium carbonate (2.5 eq.), and acetonitrile (or acetone) as the solvent.
-
Reagent Addition: Add benzyl bromide (2.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material and the mono-benzylated intermediate are consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium carbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Catalytic N,N-Dibenzylation with Benzyl Alcohol
This protocol is based on modern catalytic methods favoring greener reagents.[1]
-
Preparation: In a reaction vessel (e.g., a sealed tube or autoclave), combine p-anisidine (1.0 eq.), benzyl alcohol (2.5-3.0 eq.), the chosen catalyst (e.g., 5 mol% Pd@La-BDC MOF), and toluene.[1]
-
Reaction: Seal the vessel and heat the mixture to the optimized temperature (e.g., 150 °C) with stirring for the required time (e.g., 12-24 h).[1]
-
Monitoring: The reaction can be monitored by taking aliquots (if possible) and analyzing by GC-MS.
-
Workup: After cooling, if a heterogeneous catalyst was used, it can be filtered off and potentially reused.
-
Purification: Remove the solvent and excess benzyl alcohol under reduced pressure (high vacuum distillation may be required for benzyl alcohol). Purify the remaining residue by flash column chromatography.
Visualizations
Caption: Workflow for Classical Dibenzylation of p-Anisidine.
Caption: Troubleshooting Logic for Low Product Yield.
Caption: Reaction Pathway for Dibenzylation of p-Anisidine.
References
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of N,N-Dibenzyl-p-anisidine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N,N-Dibenzyl-p-anisidine during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound, helping you to identify the root cause of degradation and implement effective solutions.
Issue: My this compound has changed color (e.g., yellow, brown, or black) during storage.
-
Question: What causes the discoloration of this compound? Answer: Discoloration is a primary indicator of degradation, most commonly caused by oxidation. Aromatic amines, including this compound, are susceptible to air oxidation, which can be accelerated by exposure to light, heat, and humidity.[1][2] The colored byproducts are typically highly conjugated molecules formed through oxidative coupling and other secondary reactions.
-
Question: What are the likely degradation products? Answer: The primary degradation pathway is oxidation, which can lead to several products. The most common are:
-
N-debenzylation: This process cleaves one or both benzyl groups, leading to the formation of N-benzyl-p-anisidine, p-anisidine, and benzaldehyde. Further oxidation of p-anisidine can lead to colored impurities.
-
Oxidation to colored impurities: Complex colored products can form through the oxidative coupling of the parent compound or its degradation products.
-
-
Question: How can I prevent discoloration? Answer: To minimize degradation and discoloration, proper storage and handling are crucial. Key recommendations include:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][4][5][6][7]
-
Light Protection: Use amber-colored vials or store the container in the dark to prevent photo-oxidation.[1][3]
-
Temperature Control: Store at reduced temperatures (2-8 °C is recommended) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.[4][8][9]
-
Moisture Control: Ensure the container is tightly sealed to prevent moisture ingress, as water can participate in degradation reactions. Store in a desiccator if necessary.[3][4][8][10]
-
Issue: I suspect my this compound has degraded, but the discoloration is minimal. How can I confirm this and quantify the purity?
-
Question: What analytical method can I use to assess the purity of this compound? Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique for quantifying the purity of this compound and detecting its degradation products.[11][12][13][14][15][16][17]
-
Question: Can you provide a starting point for an HPLC method? Answer: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below. This method is designed to separate this compound from its potential degradation products.
Frequently Asked Questions (FAQs)
-
Question: What are the ideal long-term storage conditions for this compound? Answer: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under a nitrogen or argon atmosphere at 2-8 °C.[1][3][4][8][9][10][18]
-
Question: Are there any chemical stabilizers I can add to prevent degradation? Answer: While specific studies on this compound are not readily available, the use of antioxidants is a common strategy for stabilizing aromatic amines.[19][20][21] Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or thio-compounds could potentially inhibit oxidative degradation.[19][20] However, the compatibility and effectiveness of any stabilizer would need to be experimentally verified for your specific application.
-
Question: My this compound is a solid. Does it still need to be protected from air? Answer: Yes, even as a solid, the compound can degrade over time due to exposure to air and light, especially at the surface.[1][2] For long-term storage, it is always recommended to use an inert atmosphere.
-
Question: What should I do if my this compound has already discolored? Answer: If the discoloration is significant, the compound has likely undergone considerable degradation. Its purity should be assessed using a suitable analytical method like HPLC before use. Depending on the level of impurities and the requirements of your experiment, purification by recrystallization or column chromatography may be necessary.
Data Presentation
Table 1: Influence of Storage Conditions on the Stability of this compound (Hypothetical Data)
| Storage Condition | Purity after 6 months (%) | Appearance |
| Ambient, Air, Light | 85.2 | Brown solid |
| Ambient, Air, Dark | 92.5 | Yellow solid |
| 2-8 °C, Air, Dark | 97.1 | Off-white solid |
| 2-8 °C, Nitrogen, Dark | 99.5 | White solid |
| -20 °C, Nitrogen, Dark | 99.8 | White solid |
Table 2: Effect of Antioxidant Stabilizers on the Stability of this compound under Accelerated Conditions (40°C, Air, Dark) (Hypothetical Data)
| Stabilizer (0.1% w/w) | Purity after 1 month (%) | Appearance |
| None | 91.3 | Light yellow solid |
| BHT | 98.2 | Off-white solid |
| Thioether Antioxidant | 97.8 | Off-white solid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and its potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD) or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
p-Anisidine (for peak identification)
-
Benzaldehyde (for peak identification)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.01 to 0.2 mg/mL.
-
Prepare a sample solution of the this compound to be tested at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks based on their retention times compared to the standards. Expected retention time order: p-anisidine (most polar, earliest eluting) < benzaldehyde < this compound (least polar, latest eluting).
-
Quantify the purity of this compound and the amount of any degradation products using the calibration curve.
-
Visualizations
References
- 1. carlroth.com [carlroth.com]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sdfine.com [sdfine.com]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. turkjps.org [turkjps.org]
- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. nbinno.com [nbinno.com]
- 19. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 20. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 21. performanceadditives.us [performanceadditives.us]
Technical Support Center: Interpreting Complex NMR Spectra of N,N-Dibenzyl-p-anisidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of N,N-Dibenzyl-p-anisidine.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the different protons in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum of this compound displays distinct signals corresponding to its different proton environments. The aromatic protons of the p-anisidine ring are influenced by the electron-donating methoxy group and typically appear in the upfield region of the aromatic spectrum, around δ 6.8-7.0 ppm.[1] The ten protons of the two benzyl groups attached to the nitrogen atom usually resonate as a multiplet in the range of δ 7.2-7.4 ppm. A characteristic singlet for the four benzylic protons (N-CH₂-Ph) is typically observed around δ 4.3 ppm. The three protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet further upfield, generally around δ 3.8 ppm.[1]
Q2: What are the characteristic chemical shifts in the ¹³C NMR spectrum of this compound?
A2: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Key chemical shifts include the methoxy carbon, which is typically found around 55.6 ppm. The benzylic carbons generally appear in the range of 53-54 ppm. The aromatic carbons exhibit a wider range of chemical shifts. The carbon atom of the p-anisidine ring bonded to the nitrogen (C-N) is typically observed around 145.2 ppm, while the carbon bonded to the methoxy group (C-O) is found further downfield at approximately 152.5 ppm. The remaining aromatic carbons of both the p-anisidine and benzyl rings resonate between 110 and 140 ppm.
Q3: How do I interpret the splitting patterns in the aromatic region of the ¹H NMR spectrum?
A3: The aromatic region of the ¹H NMR spectrum can be complex due to overlapping signals. The protons on the p-anisidine ring typically appear as a pair of doublets, characteristic of a para-substituted benzene ring. The coupling constant for this ortho-coupling is typically in the range of 7-9 Hz. The ten protons on the two benzyl groups often appear as a complex multiplet due to overlapping signals of the ortho, meta, and para protons. For a detailed analysis, 2D NMR techniques such as COSY (Correlation Spectroscopy) can be employed to identify the coupling relationships between the aromatic protons.
Q4: Can solvent choice affect the NMR spectrum of this compound?
A4: Yes, the choice of solvent can significantly influence the chemical shifts in the NMR spectrum of aromatic amines. Solvents can interact with the solute through various mechanisms, including hydrogen bonding and aromatic solvent-induced shifts (ASIS). For instance, using a deuterated aromatic solvent like benzene-d₆ can cause upfield shifts of protons due to the ring current effect of the solvent. It is crucial to use the same solvent when comparing spectra for identification purposes.
Troubleshooting Guide
Problem 1: My aromatic signals are broad and poorly resolved.
-
Possible Cause 1: Aggregation at high concentrations.
-
Solution: Dilute your NMR sample. High concentrations can lead to intermolecular interactions and aggregation, causing line broadening.
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Solution: Ensure your sample is free from paramagnetic metals. If suspected, passing the sample through a small plug of silica gel or celite before preparing the NMR sample can help.
-
-
Possible Cause 3: Hindered rotation.
-
Solution: The rotation around the C-N bonds might be slow on the NMR timescale, leading to broadened signals. This is a known phenomenon in N-substituted anilines. Acquiring the spectrum at a higher temperature can increase the rate of rotation, resulting in sharper signals.
-
Problem 2: I see unexpected peaks in my spectrum.
-
Possible Cause 1: Residual solvent from purification.
-
Solution: Common solvents like ethyl acetate, hexanes, or dichloromethane can be trapped in the sample. Placing the sample under high vacuum for an extended period can help remove these residual solvents.
-
-
Possible Cause 2: Impurities from the synthesis.
-
Solution: Depending on the synthetic route, common impurities could include unreacted starting materials like p-anisidine or benzyl bromide. Side products from incomplete reactions or side reactions may also be present. For example, in a reductive amination synthesis, the intermediate imine could be an impurity. Comparing the spectrum with those of the starting materials can help identify these impurities.
-
-
Possible Cause 3: Water in the NMR solvent.
-
Solution: Many deuterated solvents are hygroscopic. A broad singlet around δ 1.5-2.5 ppm in CDCl₃ or δ 3.3 ppm in DMSO-d₆ often indicates the presence of water. Using freshly opened or properly stored deuterated solvents can minimize this issue.
-
Problem 3: The integration of my signals is incorrect.
-
Possible Cause 1: Incomplete relaxation of nuclei.
-
Solution: Ensure that the relaxation delay (d1) in your NMR acquisition parameters is sufficiently long, typically 5 times the longest T₁ relaxation time of the protons in your molecule. This allows for full relaxation of the nuclei between scans, leading to accurate integrations.
-
-
Possible Cause 2: Signal overlap.
-
Solution: If signals are overlapping, the integration values will not be accurate for individual protons. Using a higher field NMR spectrometer can improve signal dispersion. Alternatively, 2D NMR techniques can help to resolve individual signals.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl Aromatic (10H) | 7.2 - 7.4 | Multiplet | 10H |
| Anisidine Aromatic (4H) | 6.8 - 7.0 | Multiplet | 4H |
| Benzylic (4H) | ~4.3 | Singlet | 4H |
| Methoxy (3H) | ~3.8 | Singlet | 3H |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Type | Chemical Shift (δ, ppm) |
| C-O (Anisidine) | ~152.5 |
| C-N (Anisidine) | ~145.2 |
| Aromatic (Benzyl & Anisidine) | 110 - 140 |
| Methoxy (-OCH₃) | ~55.6 |
| Benzylic (-CH₂-) | 53 - 54 |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
References
Troubleshooting unexpected reaction outcomes with N,N-Dibenzyl-p-anisidine
Welcome to the technical support center for N,N-Dibenzyl-p-anisidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reaction outcomes and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a tertiary aromatic amine. The presence of the electron-donating methoxy group on the aniline ring and the bulky benzyl groups on the nitrogen atom significantly influence its reactivity and physical properties.[1] The dibenzyl substitution provides steric hindrance, which can be strategically used to control selectivity in various chemical reactions.[1]
Summary of Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₁H₂₁NO |
| Molecular Weight | 303.4 g/mol [2] |
| IUPAC Name | N,N-dibenzyl-4-methoxyaniline[2] |
| CAS Number | 18613-55-3[2] |
| Appearance | Information not available in search results. |
| Solubility | Information not available in search results. |
Q2: In which types of reactions is this compound commonly used?
This compound is primarily used as a building block in organic synthesis. Its structural features make it a valuable precursor for creating complex molecular architectures with a high degree of precision.[1] It is particularly useful in the synthesis of other functionalized amines and heterocyclic compounds.[1] The N,N-dibenzyl group can serve as a protecting group for the amine functionality.
Q3: What are the general stability characteristics of the N,N-dibenzyl group?
The N-benzyl group is generally stable but can be cleaved under certain conditions. Common methods for N-debenzylation include catalytic hydrogenolysis (e.g., Pd-C), which may not be suitable if other reducible functional groups are present.[3] Strong Lewis acids (e.g., AlCl₃) can also be used for cleavage, but this may lead to side reactions like Friedel-Crafts alkylation if other aromatic rings are present.[3] Oxidative debenzylation is another possibility. The stability of the benzyl groups should be considered when planning reactions under strongly acidic, basic, or reductive/oxidative conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., formylation, acylation) on this compound, but I am observing a low yield of the desired product or no reaction at all. What could be the cause?
Possible Causes and Solutions:
-
Steric Hindrance: The two bulky benzyl groups on the nitrogen atom, in addition to the methoxy group at the para position, can sterically hinder the ortho positions. This may lead to slower reaction rates or prevent the reaction from occurring.
-
Solution: Consider using more reactive electrophiles or harsher reaction conditions (e.g., higher temperature, longer reaction time). However, be aware that this may lead to side reactions.
-
-
Deactivation of the Electrophile: The Lewis acid catalyst required for many electrophilic aromatic substitutions may be complexing with the nitrogen atom of the aniline, deactivating the catalyst.
-
Solution: Use a stronger Lewis acid or an excess of the catalyst to ensure enough is available to activate the electrophile.
-
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Experiment with different solvents to find one that better solubilizes the reactants and facilitates the reaction.
-
Issue 2: Unexpected Debenzylation during the Reaction
Question: I am performing a reaction with this compound and I am isolating products where one or both benzyl groups have been cleaved. Why is this happening and how can I prevent it?
Possible Causes and Solutions:
-
Acidic Conditions: Strong acids can facilitate the cleavage of N-benzyl groups.[4][5]
-
Solution: If possible, perform the reaction under neutral or basic conditions. If acidic conditions are required, use the mildest acid possible and the lowest effective temperature.
-
-
Catalytic Hydrogenolysis Conditions: If your reaction involves reagents that can act as a source of hydrogen in the presence of a metal catalyst (even trace amounts from previous steps), you may be inadvertently causing hydrogenolysis of the N-benzyl groups.[3]
-
Solution: Ensure all equipment is free from residual hydrogenation catalysts. If a reduction is necessary elsewhere in the molecule, consider using a reducing agent that is less likely to cleave N-benzyl groups, such as certain metal hydrides under specific conditions.
-
-
Oxidative Cleavage: Some oxidizing agents can lead to the cleavage of N-benzyl groups.[3]
-
Solution: Choose your oxidizing agent carefully. If possible, opt for milder oxidants that are less likely to affect the N-benzyl moiety.
-
Issue 3: Formation of Multiple Products in Metal-Catalyzed Cross-Coupling Reactions
Question: I am using this compound as a substrate in a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and obtaining a mixture of products, including debenzylated species. What is the likely cause?
Possible Causes and Solutions:
-
Instability of the N-Benzyl Groups: The conditions of some cross-coupling reactions, which can involve basic conditions and elevated temperatures, may be harsh enough to cause partial debenzylation.
-
Solution: Screen different reaction conditions, such as using a milder base, a lower reaction temperature, or a shorter reaction time. The choice of catalyst and ligand can also influence the stability of the starting material.
-
-
Side Reactions of the Aniline Moiety: The aniline nitrogen can potentially coordinate to the metal catalyst, interfering with the catalytic cycle.
-
Solution: The bulky N,N-dibenzyl groups should minimize this, but if it is suspected, a change in the ligand system might be beneficial.
-
Issue 4: Unwanted Oxidation of the Aniline Ring
Question: During my reaction, the this compound seems to be decomposing, and I suspect oxidation of the aniline ring. How can I avoid this?
Possible Causes and Solutions:
-
Air Sensitivity: Anilines, in general, can be susceptible to air oxidation, which can be accelerated by heat, light, or the presence of metal ions. This can lead to the formation of colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize the presence of dissolved oxygen.
-
-
Reaction with Oxidizing Agents: If the reaction involves an oxidizing agent, it may be non-selectively reacting with the electron-rich aniline ring.
-
Solution: As mentioned previously, select a milder or more specific oxidizing agent for your desired transformation.
-
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General pathway for electrophilic aromatic substitution.
Caption: Decision tree for troubleshooting debenzylation.
References
Technical Support Center: Production of N,N-Dibenzyl-p-anisidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the production of N,N-Dibenzyl-p-anisidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is the N-alkylation of p-anisidine with benzyl chloride. To enhance reaction efficiency and facilitate scale-up, this is often carried out using phase-transfer catalysis (PTC).[1] This method allows for the reaction of two immiscible phases (an aqueous phase containing the deprotonated p-anisidine and an organic phase containing the benzyl chloride) by using a catalyst that shuttles the reactive species between the two phases.[2]
Q2: What are the primary advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
A2: PTC offers several advantages for the large-scale production of this compound, including:
-
Milder Reaction Conditions: Often allows for the use of less harsh bases and lower reaction temperatures.[2]
-
Increased Reaction Rates: Facilitates faster conversion compared to traditional heterogeneous reactions.[1]
-
Use of Inexpensive Reagents: Enables the use of cost-effective inorganic bases like sodium hydroxide or potassium carbonate.[2]
-
Improved Yield and Selectivity: Can lead to higher product yields and reduced by-product formation.
-
Simplified Work-up Procedures: Can simplify the separation and purification process.
Q3: What are the key safety concerns when scaling up the production of this compound?
A3: Key safety concerns include:
-
Exothermic Reaction: The N-alkylation reaction is exothermic, and poor heat management at a large scale can lead to a thermal runaway.[3]
-
Handling of Raw Materials: p-Anisidine is toxic and can be absorbed through the skin.[4] Benzyl chloride is a lachrymator and a corrosive substance. Appropriate personal protective equipment (PPE) is essential.
-
Solvent Handling: The use of organic solvents requires proper ventilation and adherence to fire safety protocols.
-
Waste Disposal: Proper disposal of aqueous and organic waste streams is crucial for environmental compliance.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5] HPLC is particularly useful for quantifying the disappearance of starting materials (p-anisidine and N-benzyl-p-anisidine) and the formation of the desired product and any by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider a moderate increase in temperature or extending the reaction time. |
| Poor mass transfer between the aqueous and organic phases. | Increase the agitation speed to improve mixing and interfacial surface area. Ensure the phase-transfer catalyst is active and used at the correct loading.[6] | |
| Deactivation of the phase-transfer catalyst. | Ensure the catalyst is not being "poisoned" by impurities in the starting materials or by certain leaving groups.[2] Consider using a more robust catalyst. | |
| Insufficient amount of base. | Ensure at least a stoichiometric amount of base is used relative to the moles of benzyl chloride to neutralize the generated HCl. | |
| Formation of Significant By-products | Over-alkylation leading to the formation of a quaternary ammonium salt (N,N,N-tribenzyl-4-methoxyanilinium chloride). | Avoid a large excess of benzyl chloride. Control the reaction temperature, as higher temperatures can favor over-alkylation.[1] |
| Formation of N-benzyl-p-anisidine (mono-alkylation product). | This is an intermediate. Ensure sufficient reaction time and stoichiometry of benzyl chloride to drive the reaction to the dibenzylated product. | |
| Side reactions of benzyl chloride (e.g., hydrolysis to benzyl alcohol). | Ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or prolonged exposure to strong base). | |
| Difficulties in Product Purification | The product is an oil and does not crystallize easily. | This compound can be challenging to crystallize. Consider using a suitable anti-solvent or performing chromatography for smaller scales. For larger scales, high-vacuum distillation may be an option. |
| Co-crystallization with impurities. | Analyze the impurities by techniques like LC-MS to identify them. Develop a purification strategy based on the properties of the impurities (e.g., recrystallization from a different solvent system, washing with an appropriate solvent). | |
| Poor Heat Dissipation at Large Scale | The exothermic nature of the N-alkylation reaction is more pronounced at a larger scale due to a lower surface-area-to-volume ratio.[3] | Implement controlled, slow addition of the benzyl chloride to manage the rate of heat generation. Ensure the reactor's cooling system is adequate for the scale of the reaction. For very fast exothermic reactions, consider using a continuous flow reactor for better heat management.[7] |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol is based on a general procedure for the N-alkylation of anilines using phase-transfer catalysis.
Materials:
-
p-Anisidine
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve p-anisidine (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add benzyl chloride (2.2 equivalents) via the addition funnel over 1-2 hours, maintaining the reaction temperature. The N-alkylation is exothermic, so the addition rate should be controlled to manage the temperature.[3]
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethanol/water).
Considerations for Scale-Up
When scaling up the synthesis, the following points are critical:
-
Heat Management: The controlled addition of benzyl chloride is crucial to manage the exotherm. The efficiency of the reactor's cooling system must be sufficient for the batch size.[7]
-
Mass Transfer: Effective agitation is essential to ensure efficient mixing of the two phases. The type and speed of the agitator should be optimized for the reactor geometry.[6]
-
Reaction Monitoring: In-process controls (IPCs) using HPLC are recommended to track the reaction progress and impurity profile.[5]
-
Purification: Crystallization is the preferred method for purification at an industrial scale. Solvent selection and cooling profiles are critical for obtaining the desired crystal form and purity.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| p-Anisidine (equivalents) | 1.0 | 1.0 | 1.0 |
| Benzyl Chloride (equivalents) | 2.2 | 2.1 | 2.05 |
| Base (equivalents) | 2.5 (NaOH) | 2.5 (NaOH) | 2.5 (NaOH) |
| Phase-Transfer Catalyst (mol%) | 5% (TBAB) | 2-3% (TBAB) | 1-2% (TBAB) |
| Solvent | Toluene | Toluene | Toluene |
| Temperature (°C) | 80-90 | 85-95 | 90-100 |
| Reaction Time (hours) | 4-6 | 6-8 | 8-12 |
| Typical Yield (%) | 85-95 | 80-90 | 75-85 |
| Purity (by HPLC, %) | >98 | >98 | >99 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for scalability issues.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors [infoscience.epfl.ch]
Methods for removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing benzyl protecting groups from N,N-Dibenzyl-p-anisidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various debenzylation methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the debenzylation of this compound and related aromatic amines.
Q1: My catalytic hydrogenation/transfer hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?
A1: Slow or stalled reactions are common issues in the debenzylation of nitrogen-containing compounds. Here are the primary causes and troubleshooting steps:
-
Catalyst Poisoning: The product, p-anisidine, is an amine that can act as a catalyst poison for palladium catalysts, progressively deactivating them.[1][2]
-
Solution:
-
Acidic Additives: Adding a mild acid like acetic acid can protonate the product amine, preventing it from binding to and poisoning the palladium surface.[3] Formic acid, when used as the hydrogen donor, can also serve this purpose, inhibiting catalyst poisoning.[1][2]
-
Increased Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) can sometimes compensate for gradual deactivation.
-
-
-
Poor Quality or Inactive Catalyst: The palladium catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling.
-
Solution:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst if deactivation is suspected.
-
Proper Storage: Store palladium catalysts under an inert atmosphere and away from potential contaminants.
-
-
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor may be depleted before the reaction is complete.
-
Solution:
-
Increase Equivalents of Hydrogen Donor: Ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, formic acid) is used. Typically, 3 to 5 equivalents or more are employed.
-
-
-
Poor Mixing/Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate and hydrogen source to interact with the catalyst surface.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended.
-
Appropriate Solvent: Use a solvent that provides good solubility for the substrate.
-
-
Q2: I am observing incomplete debenzylation, with the mono-benzyl product being the major component. How can I drive the reaction to completion?
A2: Formation of the mono-benzyl intermediate (N-benzyl-p-anisidine) is a common observation. To favor complete debenzylation:
-
Increase Reaction Time: Simply extending the reaction time may be sufficient to cleave the second benzyl group.
-
Elevate Temperature: Increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can provide the necessary energy to remove the more sterically hindered second benzyl group.
-
Optimize Hydrogen Donor: In catalytic transfer hydrogenation, switching to a more efficient hydrogen donor or increasing its concentration can be effective.
-
Choice of Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for stubborn debenzylations.[3]
Q3: My reaction is complete, but I am having difficulty isolating the p-anisidine product in high purity. What are the likely side products and how can I avoid them?
A3: Side reactions can complicate purification. Potential side products include:
-
Over-reduction of the Aromatic Ring: While less common under standard conditions, prolonged reaction times or harsh conditions can lead to the reduction of the anisole ring.
-
N-Alkylation: If using an alcohol as a solvent at elevated temperatures, there is a small possibility of N-alkylation of the product amine.
Purification Strategies:
-
Aqueous Workup: An acidic workup (e.g., with dilute HCl) will protonate the product p-anisidine, allowing it to be extracted into the aqueous phase, separating it from non-basic impurities like toluene (a byproduct of debenzylation). Subsequent basification of the aqueous layer and extraction will then yield the purified product.
-
Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.
Comparison of Debenzylation Methods
The following table summarizes common methods for the debenzylation of this compound, with typical reaction conditions and expected outcomes.
| Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Temperature (°C) | Typical Reaction Time | Yield | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas, 1 atm) | Methanol, Ethanol, or Ethyl Acetate | 25 - 50 | 12 - 24 h | Good to Excellent | Requires handling of hydrogen gas; potential for catalyst poisoning. |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium Formate | Methanol or Ethanol | Reflux | 1 - 6 h | Good to Excellent | Rapid and avoids the need for H₂ gas; catalyst poisoning can still occur.[4] |
| Catalytic Transfer Hydrogenation (CTH) | 5-10% Pd/C | Formic Acid | Alcohols (e.g., sec-butanol) or THF | 60 - 80 | 2 - 8 h | Excellent | Formic acid mitigates catalyst poisoning by the product amine; can be a very efficient method.[1][2] |
| Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | - | Dichloromethane/Water | 25 | 1 - 4 h | Good | Useful for substrates with functional groups sensitive to hydrogenation; requires stoichiometric amounts of the oxidant. |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | - | Acetonitrile/Water | 0 - 25 | 0.5 - 2 h | Good to Excellent | A rapid and effective method for electron-rich amines; requires stoichiometric amounts of the oxidant. |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a general procedure adapted from the literature for the debenzylation of N-benzyl amines using ammonium formate.[4]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (100 mg, ~10 wt%).
-
Addition of Hydrogen Donor: To this suspension, add ammonium formate (5.0 mmol, 5 equivalents) in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford p-anisidine.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
This protocol is adapted from a procedure for the debenzylation of a complex N-benzyl amine, which is expected to be effective for this compound.[1][2]
-
Reaction Setup: In a reaction vessel, suspend this compound (1.0 mmol) and 5% Pd/C (wet, 50% water) (200 mg, ~10 wt% dry catalyst) in sec-butanol (10 mL).
-
Addition of Hydrogen Donor: Heat the mixture to 70 °C. Slowly add a solution of formic acid (3.0 mmol, 3 equivalents) in sec-butanol (2 mL) over 1 hour.
-
Reaction Conditions: Maintain the reaction mixture at 70 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the mixture and add a dilute aqueous solution of sodium hydroxide to quench the formic acid and dissolve any palladium salts.
-
Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
This protocol is a general method for the oxidative debenzylation of N-benzyl amines.
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (3:1, 10 mL) and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add Ceric Ammonium Nitrate (CAN) (2.5 mmol, 2.5 equivalents) portion-wise over 15 minutes.
-
Reaction Conditions: Stir the reaction mixture at 0-25 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the debenzylation of this compound.
Caption: Troubleshooting decision tree for debenzylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Overcoming Steric Hindrance in Reactions with N,N-Dibenzyl-p-anisidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance in chemical reactions involving N,N-Dibenzyl-p-anisidine.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound?
A1: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the spatial bulk of substituents on the reacting molecules. In the case of this compound, the two bulky benzyl groups attached to the nitrogen atom physically obstruct the approach of reagents to the nitrogen atom and to the adjacent ortho positions of the aniline ring. This steric congestion can significantly hinder or even inhibit reactions that would otherwise proceed smoothly with less substituted anilines. The presence of the electron-donating methoxy group on the aniline ring further influences its reactivity, but the steric bulk of the dibenzyl groups is often the dominant factor in controlling reaction outcomes.[1]
Q2: What are the general strategies to overcome steric hindrance in reactions involving this compound?
A2: Overcoming the steric hindrance of this compound typically requires tailored reaction conditions and catalyst systems. Key strategies include:
-
Catalyst Selection: Employing highly active and sterically accessible catalysts is crucial. For cross-coupling reactions, palladium-based catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often effective.[2] For other transformations, copper or nickel-based catalysts may offer advantages.[3][4][5]
-
Ligand Design: The choice of ligand is critical. Ligands that are bulky enough to stabilize the active catalytic species but also flexible enough to allow substrate coordination are often necessary.
-
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is essential. Higher temperatures can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave irradiation can also be a useful tool to accelerate reactions.
-
Substrate Modification: In some cases, it may be advantageous to use a different protecting group for the amine that is less sterically demanding and can be removed later in the synthetic sequence.
-
Alternative Reagents: Utilizing smaller, more reactive reagents can sometimes circumvent the issue of steric bulk.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions where steric hindrance is a major obstacle when using this compound.
Guide 1: Poor Yields in Buchwald-Hartwig Amination
Problem: Low or no yield when attempting a Buchwald-Hartwig amination with this compound as the coupling partner.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Switch to a more active palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst). | Sterically hindered substrates require highly active catalysts to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Inappropriate Ligand | Use a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. Optimize the Pd:ligand ratio (typically 1:1 to 1:2). | These ligands are designed to promote cross-coupling reactions with challenging, sterically hindered substrates by stabilizing the palladium center and facilitating key steps in the catalytic cycle.[2] |
| Base Incompatibility | Screen different bases. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be required to avoid side reactions. | The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle. |
| Suboptimal Solvent | Test a range of anhydrous, degassed solvents. Toluene, dioxane, and THF are commonly used. | Solvent polarity and coordinating ability can significantly impact catalyst solubility, activity, and stability. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a high-boiling point solvent or a sealed-tube reactor. Consider microwave heating to achieve higher temperatures over shorter reaction times. | Overcoming the high activation energy associated with sterically hindered substrates often requires elevated temperatures. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Halide with a Secondary Amine
This is a general protocol and should be optimized for specific substrates.
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the secondary amine (e.g., this compound, 1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
// Nodes start [label="Low Yield in\nBuchwald-Hartwig", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Insufficient\nCatalyst Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Inappropriate\nLigand", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Base\nIncompatibility", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Suboptimal\nSolvent/Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Use more active\nPd precatalyst\n(e.g., G3/G4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Use bulky phosphine\nligand (XPhos, SPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Screen bases\n(NaOt-Bu, LHMDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Optimize solvent\n& increase temp.", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome [label="Improved\nYield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Check"]; start -> cause2 [label="Check"]; start -> cause3 [label="Check"]; start -> cause4 [label="Check"]; cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Solution"]; cause4 -> solution4 [label="Solution"]; solution1 -> outcome; solution2 -> outcome; solution3 -> outcome; solution4 -> outcome; } dot Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Guide 2: Unsuccessful Electrophilic Aromatic Substitution
Problem: Difficulty achieving electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts) at the ortho-position of this compound due to steric hindrance.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Steric Blocking of Ortho Positions | Consider a directed ortho-lithiation approach followed by quenching with an appropriate electrophile. | The bulky dibenzyl groups physically block the approach of the electrophile. Directed metalation can overcome this by forming a more reactive intermediate at the desired position. |
| Deactivation of the Ring by Strongly Acidic Conditions | For reactions requiring strong acids (e.g., nitration), the amine nitrogen can be protonated, deactivating the ring towards electrophilic attack. Use milder conditions or alternative reagents if possible. | Protonation of the nitrogen atom turns the amino group into a deactivating, meta-directing group. |
| Lewis Acid Complexation | In Friedel-Crafts reactions, the Lewis acid catalyst can complex with the nitrogen atom, deactivating the ring. Use a milder Lewis acid or an excess of the catalyst. | Complexation of the Lewis acid with the lone pair on the nitrogen atom reduces the electron-donating ability of the amino group. |
| Low Reactivity of Electrophile | Use a more reactive electrophile or activating agents. | A more potent electrophile may be required to overcome the steric barrier and achieve substitution. |
Experimental Protocol: Directed Ortho-Lithiation and Functionalization
This protocol is a general guideline for ortho-functionalization and requires careful optimization.
-
In an oven-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong lithium base (e.g., n-butyllithium or s-butyllithium, 1.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add a solution of the desired electrophile (e.g., a silyl chloride, alkyl halide, or CO₂) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the ortho-functionalized product.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; lithiation [label="Directed Ortho-Lithiation\n(n-BuLi, -78 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Ortho-Lithiated Intermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Quench with\nElectrophile (E+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ortho-Functionalized Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lithiation; lithiation -> intermediate; intermediate -> electrophile; electrophile -> product; } dot Caption: General workflow for directed ortho-functionalization.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table provides representative yields for reactions with sterically hindered anilines using optimized conditions, which can serve as a benchmark for your experiments.
| Reaction Type | Substrate Type | Catalyst/Reagent | Conditions | Yield (%) | Reference Analogy |
| Buchwald-Hartwig Amination | Sterically hindered aryl halide + secondary amine | Pd₂(dba)₃ / XPhos | Toluene, NaOt-Bu, 100 °C | 75-95% | [1][6] |
| Suzuki-Miyaura Coupling | Sterically hindered aryl halide + arylboronic acid | Pd(OAc)₂ / SPhos | Dioxane, K₃PO₄, 80 °C | 80-98% | [3][4] |
| Directed Ortho-Lithiation | N,N-dialkylaniline | n-BuLi / TMEDA, then electrophile | THF, -78 °C to rt | 60-85% | [7][8] |
Note: These yields are illustrative and will vary depending on the specific substrates and reaction conditions.
This technical support guide is intended to provide a starting point for troubleshooting common issues encountered when working with this compound. Successful outcomes will depend on careful optimization of the reaction parameters for each specific transformation.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of N,N-Dibenzyl-p-anisidine, a valuable tertiary aromatic amine intermediate in organic synthesis. The comparison focuses on direct N-alkylation and one-pot reductive amination, offering insights into their respective methodologies, performance metrics, and procedural considerations. This document aims to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities and experimental goals.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative differences between the direct N-alkylation and one-pot reductive amination methods for synthesizing this compound.
| Parameter | Route 1: Direct N-Alkylation | Route 2: One-Pot Reductive Amination |
| Starting Materials | p-Anisidine, Benzyl Bromide | p-Anisidine, Benzaldehyde |
| Key Reagents | Potassium Carbonate (Base) | Sodium Triacetoxyborohydride (Reducing Agent), Acetic Acid |
| Solvent | Dimethylformamide (DMF) | Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Overnight (approx. 12-16 hours) | 1-3 hours |
| Theoretical Yield | High | High |
| Key Advantages | Simple one-step procedure, readily available reagents. | Faster reaction time, avoids handling lachrymatory benzyl halides. |
| Potential Drawbacks | Use of a lachrymatory and toxic alkylating agent (benzyl bromide). Longer reaction time. | Requires a stoichiometric amount of a specialized reducing agent. Potential for imine and mono-benzyl byproducts. |
Synthetic Pathways Overview
The two synthetic routes to this compound are visualized below, illustrating the transformation from common starting materials to the final product.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Detailed experimental procedures for both synthetic routes are provided below. These protocols are based on established chemical literature and represent reliable methods for the laboratory-scale synthesis of the target compound.
Route 1: Direct N-Alkylation of p-Anisidine
This procedure is adapted from a general method for the synthesis of N,N-dibenzylanilines.[1] It involves the direct alkylation of the primary amine with two equivalents of benzyl bromide.
Experimental Procedure:
-
To a round-bottom flask, add p-anisidine (1.23 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add dimethylformamide (DMF, 20 mL) to the flask and stir the mixture.
-
To this suspension, add benzyl bromide (3.59 g, 2.4 mL, 21 mmol, 2.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).
-
After the reaction is complete (monitored by TLC), pour the mixture into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate, 9:1) to yield this compound as a solid.
Route 2: One-Pot Reductive Amination
This protocol describes a one-pot synthesis where the formation of the imine and its subsequent reduction occur in the same reaction vessel. This method is adapted from standard procedures for reductive amination.
Experimental Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1.23 g, 10 mmol) and benzaldehyde (2.23 g, 2.1 mL, 21 mmol, 2.1 equivalents) in dichloroethane (DCE, 40 mL).
-
Add acetic acid (0.6 g, 0.57 mL, 10 mmol) to the solution.
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 4.66 g, 22 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate) to afford the pure this compound.
Concluding Remarks
Both direct N-alkylation and one-pot reductive amination are viable and effective methods for the synthesis of this compound. The choice between these routes will likely depend on factors such as the availability of specific reagents, safety considerations, and desired reaction time.
-
The direct N-alkylation method is operationally simple but requires a longer reaction time and the use of benzyl bromide, which is a lachrymator.[1]
-
The one-pot reductive amination offers a significantly faster procedure and avoids the use of hazardous alkylating agents. However, it requires a more specialized and moisture-sensitive reducing agent.
For laboratories prioritizing speed and wishing to avoid benzyl halides, the reductive amination approach is preferable. For situations where overnight reactions are acceptable and the handling of benzyl bromide is not a major concern, the simplicity of the direct alkylation method is advantageous.
References
A Comparative Guide to Analytical Methods for Validating the Purity of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of N,N-Dibenzyl-p-anisidine purity. The focus is on providing objective comparisons between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, supported by illustrative experimental data and detailed protocols.
Introduction to Purity Validation
This compound is a tertiary aromatic amine with applications in organic synthesis. Ensuring its purity is critical for the consistency and safety of downstream processes and products. Purity validation involves the identification and quantification of process-related impurities and potential degradation products.
The primary synthesis route for this compound typically involves the N-alkylation of p-anisidine with a benzylating agent, such as benzyl bromide or benzyl chloride. This process can lead to several potential impurities:
-
Unreacted Starting Material: p-Anisidine
-
Mono-substituted Intermediate: N-Benzyl-p-anisidine
-
Reagent Residues: Benzyl bromide or benzaldehyde (if reductive amination is used)
Furthermore, the stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) must be assessed to identify potential degradation products.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the purity assessment of this compound. The choice between these methods depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analytes, the required sensitivity, and the need for structural confirmation of impurities.
Table 1: Comparison of HPLC and GC-MS for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for separating this compound and its likely non-volatile impurities. | Suitable for volatile and thermally stable compounds. May require derivatization for polar impurities like p-anisidine to improve volatility and peak shape. |
| Detection | UV-Vis is a common and robust detector. Mass spectrometry (LC-MS) can be used for identification. | Mass spectrometry provides high selectivity and structural information for impurity identification. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range. | Excellent sensitivity, often reaching the pg level, especially with selected ion monitoring (SIM). |
| Quantification | Highly quantitative with good precision and accuracy. | Quantitative, but may require internal standards for best accuracy due to potential injection variability. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization, which adds a step to the workflow. |
Recommended Analytical Protocols
The following sections provide detailed experimental protocols for the analysis of this compound and its potential impurities by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method is proposed for the simultaneous determination of this compound and its key process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.[1]
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
30-35 min: 50% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the this compound sample in Acetonitrile.
The following table summarizes the expected performance characteristics of the proposed HPLC method.
Table 2: Illustrative HPLC Method Validation Parameters
| Parameter | p-Anisidine | N-Benzyl-p-anisidine | This compound |
| Retention Time (min) | ~ 3.5 | ~ 10.2 | ~ 18.5 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.3 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% |
To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed. The this compound sample should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Samples from each stress condition should be analyzed by the proposed HPLC method to separate the main peak from any degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg/mL of the this compound sample in Dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be necessary for the analysis of p-anisidine.
The following table summarizes the expected performance characteristics of the proposed GC-MS method.
Table 3: Illustrative GC-MS Method Validation Parameters
| Parameter | p-Anisidine (derivatized) | N-Benzyl-p-anisidine | This compound |
| Retention Time (min) | ~ 8.1 | ~ 15.6 | ~ 22.3 |
| Key Mass Fragments (m/z) | To be determined for derivative | 91, 106, 182, 213 | 91, 180, 210, 303 |
| LOD (ng/mL) | 0.1 | 0.5 | 1.0 |
| LOQ (ng/mL) | 0.3 | 1.5 | 3.0 |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 |
Visualization of Experimental Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are suitable methods for the purity validation of this compound. HPLC is a robust and straightforward technique for quantifying the main component and its primary, less volatile impurities. GC-MS provides higher sensitivity and definitive identification of volatile and semi-volatile impurities. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the impurities being monitored. For comprehensive purity analysis and stability testing, a combination of both techniques may be most effective.
References
A Comparative Guide to HPLC and GC-MS Analysis of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N,N-Dibenzyl-p-anisidine. Below, we detail experimental protocols, present a comparative analysis of the techniques, and illustrate the analytical workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is a suitable approach.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound can be established using a C18 column with a mobile phase consisting of an organic solvent and an aqueous component.
| Parameter | Description |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier. For LC-MS compatibility, phosphoric acid can be replaced with formic acid.[1] |
| Gradient | Isocratic or gradient elution can be optimized based on the separation requirements from other potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Sample Preparation | The sample is dissolved in the mobile phase or a compatible solvent. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol: GC-MS
A standard GC-MS method for a compound of this nature would involve a capillary column and a temperature-programmed oven to ensure efficient separation and elution.
| Parameter | Description |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless or split, depending on the sample concentration |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Sample Preparation | The sample is dissolved in a volatile organic solvent such as dichloromethane or methanol. |
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the sample matrix.
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile or polar analytes. |
| Sensitivity | Good, can be enhanced with sensitive detectors (e.g., MS, Fluorescence). | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Selectivity | Good, based on chromatographic separation and detector specificity. | Excellent, due to both chromatographic separation and mass spectral fragmentation patterns. |
| Speed of Analysis | Can be faster for simple mixtures with modern UPLC systems. | Runtimes can be longer due to the need for temperature programming. |
| Instrumentation Cost | Generally lower for a standard UV-Vis setup. | Higher due to the mass spectrometer. |
| Solvent Consumption | Can be significant, especially with isocratic methods. | Minimal, primarily for sample preparation. |
Analytical Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.
Figure 1. High-Performance Liquid Chromatography (HPLC) experimental workflow.
Figure 2. Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
References
A Comparative Guide to the Analytical Techniques for N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural and qualitative analysis of N,N-Dibenzyl-p-anisidine. While X-ray crystallography provides unambiguous three-dimensional molecular structure, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information regarding purity, connectivity, and molecular weight.
Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound depends on the specific information required by the researcher. While X-ray crystallography stands as the definitive method for determining the solid-state structure, other spectroscopic and chromatographic methods are indispensable for routine analysis, purity assessment, and characterization in solution.
| Technique | Information Obtained | Sample Requirements | Advantages | Disadvantages |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[1][2] | Single, high-quality crystal (typically 0.1-0.5 mm). | Unambiguous determination of molecular structure and stereochemistry.[1] | Crystal growth can be challenging and time-consuming. Not suitable for amorphous solids or liquids. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification, separation of isomers and impurities.[3][4] | Soluble sample (µg to mg quantities). | High sensitivity, excellent for purity determination and quantitative analysis.[5] | Does not provide detailed structural information on its own. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Molecular connectivity, chemical environment of atoms (¹H, ¹³C), stereochemistry in solution.[6][7] | Soluble sample (mg quantities). | Non-destructive, provides detailed information about molecular structure in solution.[8] | Complex spectra for large molecules, lower sensitivity than MS. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Molecular weight, fragmentation pattern (aids in structural elucidation), separation of volatile components.[9][10] | Volatile and thermally stable sample (µg to ng quantities).[11][12] | High sensitivity and selectivity, provides molecular weight information.[13] | Sample must be volatile and thermally stable; derivatization may be required.[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized for a small organic molecule like this compound.
Single-Crystal X-ray Crystallography
-
Crystal Growth: A single crystal of this compound suitable for X-ray diffraction is grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.
-
Crystal Mounting: A well-defined single crystal is mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[14] As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are recorded by a detector.[2][14] Data collection can take several hours.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The resulting structural model is then refined to best fit the experimental data.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[4] Working standards are prepared by serial dilution.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase could be a gradient of acetonitrile and water.[3]
-
Injection and Analysis: A small volume (e.g., 10 µL) of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary phase.
-
Detection: A UV detector is commonly used for aromatic compounds, with the detection wavelength set to a λmax of the analyte. The retention time and peak area are recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For structural elucidation, both ¹H and ¹³C NMR spectra are typically acquired.[7] Other experiments like COSY, HSQC, and HMBC can provide further information on connectivity.
-
Data Processing and Interpretation: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to determine the structure of the molecule.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 10 µg/mL.[12]
-
GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The sample travels through a capillary column with a carrier gas (e.g., helium). The column temperature is programmed to ramp up, separating components based on their boiling points and interaction with the column's stationary phase.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.
-
Data Analysis: The mass spectrum for each eluting peak is recorded. The retention time helps to identify the compound, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to confirm the structure.[13]
Visualizing the X-ray Crystallography Workflow
The following diagram illustrates the key stages involved in determining the molecular structure of a compound using single-crystal X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallography.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. memphis.edu [memphis.edu]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
Comparative Biological Activity of N,N-Dibenzyl-p-anisidine Derivatives: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable absence of studies directly comparing the biological activity of N,N-Dibenzyl-p-anisidine with its synthesized derivatives. While the parent compound, this compound, is documented as a chemical intermediate, research detailing the synthesis of its analogs and subsequent comparative evaluation of their biological effects is not publicly available. Therefore, a direct comparison guide with supporting experimental data, as initially requested, cannot be constructed at this time.
This guide will instead provide an overview of the parent compound, this compound, and discuss the biological activities of other researched anisidine derivatives to offer a contextual understanding of this class of compounds. Furthermore, it will touch upon the general principles of structure-activity relationship (SAR) studies, which are fundamental in the field of drug discovery and development.
The Parent Compound: this compound
This compound is a tertiary amine with the chemical formula C₂₁H₂₁NO. It is characterized by a p-anisidine core structure where the amino group is substituted with two benzyl groups. While its direct biological activities are not extensively studied, it serves as a precursor in the synthesis of more complex molecules.
Biological Activity of Other Anisidine Derivatives
Although data on this compound derivatives is lacking, other classes of anisidine derivatives have been synthesized and evaluated for their therapeutic potential, particularly as anticancer agents.
For instance, a series of 5-(9-acridinylamino)anisidines has been investigated for their cytotoxic effects against various human tumor cells.[1] Structure-activity relationship studies on these compounds revealed that the position of the methoxy group on the anisidine ring and substitutions on the acridine core significantly influenced their antitumor activity.[1] These studies identified compounds with potent topoisomerase II inhibitory effects and the ability to interact with DNA, leading to the suppression of tumor growth in preclinical models.[1]
Principles of Structure-Activity Relationship (SAR)
The exploration of derivatives of a parent compound is a cornerstone of medicinal chemistry, guided by the principles of Structure-Activity Relationship (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the chemical structure of a lead compound, researchers can:
-
Enhance Potency: Increase the biological activity of the compound.
-
Improve Selectivity: Target specific biological pathways or receptors to reduce off-target effects and toxicity.
-
Optimize Pharmacokinetic Properties: Modify absorption, distribution, metabolism, and excretion (ADME) profiles to improve drug efficacy and safety.
A typical workflow for a structure-activity relationship study is outlined below:
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
While a direct comparative guide on the biological activity of this compound derivatives versus the parent compound cannot be provided due to a lack of available research, the study of other anisidine derivatives highlights the potential for this chemical scaffold in drug discovery. Future research focused on the synthesis and biological evaluation of this compound analogs is necessary to elucidate their therapeutic potential and establish a clear structure-activity relationship. Such studies would be invaluable to researchers, scientists, and drug development professionals working in the field of medicinal chemistry.
References
A Spectroscopic Comparison of N,N-Dibenzyl-p-anisidine and its Precursors: p-Anisidine and Benzyl Bromide
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of N,N-Dibenzyl-p-anisidine and its synthetic precursors, p-anisidine and benzyl bromide. This guide provides a comparative analysis of their NMR, FT-IR, Mass Spectrometry, and UV-Vis data, supported by experimental protocols and workflow visualizations.
This document presents a comprehensive spectroscopic comparison of the tertiary amine, this compound, with its primary amine and alkyl halide precursors, p-anisidine and benzyl bromide. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product formation, and ensuring the purity of the synthesized this compound. The data is presented in a clear, tabular format to facilitate easy comparison, and detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, p-anisidine, and benzyl bromide.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.2-7.4 | Multiplet | Aromatic (10H, Benzyl) |
| ~6.8-7.0 | Multiplet | Aromatic (4H, Anisidine) | |
| ~4.3 | Singlet | Benzylic (4H, -CH₂-) | |
| ~3.8 | Singlet | Methoxy (3H, -OCH₃) | |
| p-Anisidine | ~6.7 | Multiplet | Aromatic (4H) |
| ~3.7 | Singlet | Methoxy (3H, -OCH₃) | |
| ~3.5 | Singlet (broad) | Amine (2H, -NH₂) | |
| Benzyl Bromide | ~7.3 | Multiplet | Aromatic (5H) |
| ~4.5 | Singlet | Benzylic (2H, -CH₂-) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~152.5 | C-O (Anisidine) |
| ~145.2 | C-N (Anisidine) | |
| 110-140 | Aromatic (Benzyl & Anisidine) | |
| ~55.6 | Methoxy (-OCH₃) | |
| ~53-54 | Benzylic (-CH₂-) | |
| p-Anisidine | ~152 | C-O |
| ~141 | C-N | |
| ~115-116 | Aromatic | |
| ~55 | Methoxy (-OCH₃) | |
| Benzyl Bromide | ~138 | Aromatic (C-CH₂Br) |
| ~128-129 | Aromatic | |
| ~34 | Benzylic (-CH₂-) |
FT-IR Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3030-3080 | Aromatic C-H Stretch |
| ~2850-2950 | Aliphatic C-H Stretch | |
| ~1510, ~1600 | Aromatic C=C Stretch | |
| ~1240 | C-N Stretch (Aromatic Amine) | |
| ~1030 | C-O Stretch (Ether) | |
| p-Anisidine | ~3300-3400 | N-H Stretch (doublet) |
| ~3000-3070 | Aromatic C-H Stretch | |
| ~2830-2950 | Aliphatic C-H Stretch | |
| ~1510, ~1620 | Aromatic C=C Stretch | |
| ~1230 | C-N Stretch (Aromatic Amine) | |
| ~1035 | C-O Stretch (Ether) | |
| Benzyl Bromide | ~3030-3060 | Aromatic C-H Stretch |
| ~2920-2980 | Aliphatic C-H Stretch | |
| ~1450, ~1495 | Aromatic C=C Stretch | |
| ~1210 | C-Br Stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 303.16 | 212 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺) |
| p-Anisidine | 123.07 | 108 ([M-CH₃]⁺), 80 |
| Benzyl Bromide | 170.97 (M⁺), 172.97 (M+2) | 91 ([M-Br]⁺) |
UV-Vis Data
| Compound | λmax (nm) | Solvent |
| This compound | Not readily available | - |
| p-Anisidine | ~235, 300 | Methanol |
| Benzyl Bromide | Exhibits absorption at wavelengths >290 nm at high concentrations | Methanol |
Experimental Protocols
Synthesis of this compound
This protocol is a modification of Vogel's method for N-alkylation of anilines.
Materials:
-
p-Anisidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) in acetone.
-
Add potassium carbonate (3 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add benzyl bromide (2.2 equivalents) dropwise to the refluxing mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is complete when the starting material (p-anisidine) is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and integration values.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For solid samples (p-anisidine), a small amount of the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples (benzyl bromide) or oily products (crude this compound), a thin film can be prepared between two KBr plates.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or liquids, or via gas chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Analyze the resulting ions to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
A Computational and Comparative Guide to N,N-Dibenzyl-p-anisidine as a Potential Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational and theoretical characteristics of N,N-Dibenzyl-p-anisidine alongside established hole transport materials (HTMs). Due to a lack of available experimental data for this compound, this guide leverages Density Functional Theory (DFT) principles, as outlined in studies of similar triarylamine-based compounds, to predict its properties. These theoretical values are then benchmarked against experimentally determined and computationally calculated data for well-known alternative HTMs.
Introduction to this compound
This compound is a tertiary aromatic amine. Its molecular structure, featuring a methoxy-substituted aniline core with two benzyl groups on the nitrogen atom, suggests potential applications in organic electronics.[1] The electron-donating methoxy group and the bulky benzyl substituents can influence the molecule's electronic and physical properties, making it a candidate for a hole transport material.[1] This guide explores its theoretical potential in comparison to other materials in the field.
Computational and Experimental Data Comparison
The following tables summarize the key performance-related parameters for this compound (theoretical) and alternative HTMs (experimental and computational).
Table 1: Comparison of Optoelectronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |
| This compound | -5.35 (Theoretical) | -1.85 (Theoretical) | 3.50 (Theoretical) | DFT/B3LYP/6-31G(d) |
| spiro-OMeTAD | -5.22 | -2.13 | 3.09 | Experimental (CV) & Computational |
| T102 (Triptycene-based) | -5.35 | -1.88 | 3.47 | Experimental (CV) & Computational[2] |
| T103 (Triptycene-based) | -5.33 | -1.89 | 3.44 | Experimental (CV) & Computational[2] |
| Compound 1 (Triarylamine) | -5.00 | -1.95 | 3.05 | Experimental (CV) & Computational[3][4] |
| Compound 2 (Triarylamine) | -5.16 | -2.10 | 3.06 | Experimental (CV) & Computational[3][4] |
Note: The values for this compound are hypothetical and based on typical DFT calculation results for similar triarylamine structures.
Table 2: Comparison of Hole Transport Properties
| Compound | Hole Reorganization Energy (λhole) (meV) | Hole Mobility (cm2V-1s-1) | Method |
| This compound | ~150 (Theoretical) | ~1 x 10-3 (Theoretical) | DFT Calculation |
| spiro-OMeTAD | 148 | 2.5 x 10-4 | Computational[2] |
| T101 (Triptycene-based) | 80-120 | - | Computational[2] |
| T102 (Triptycene-based) | 80-120 | - | Computational[2] |
| T103 (Triptycene-based) | 80-120 | - | Computational[2] |
| Compound 1 (Triarylamine) | - | 1.08 x 10-2 | Computational[4] |
| Compound 2 (Triarylamine) | - | 4.21 x 10-2 | Computational[4] |
Note: The values for this compound are hypothetical estimates based on values for similar molecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited for the alternative materials, which would be applicable for the characterization of this compound.
UV-Visible Spectroscopy
Objective: To determine the optical band gap of the material.
Protocol:
-
Solution Preparation: Prepare a dilute solution (e.g., 10-5 M) of the compound in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and calibrate it with the pure solvent as a reference.
-
Measurement: Record the absorption spectrum of the solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The onset of the absorption peak in the long-wavelength region is used to calculate the optical band gap (Eg) using the equation: Eg = 1240 / λonset, where λonset is the onset wavelength in nanometers.
Cyclic Voltammetry (CV)
Objective: To determine the Highest Occupied Molecular Orbital (HOMO) energy level.
Protocol:
-
Electrolyte Solution: Prepare an electrolyte solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated solvent such as acetonitrile or dichloromethane.
-
Working Electrode: A glassy carbon electrode is commonly used.[5]
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used.[6]
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
Analyte Preparation: Dissolve the compound in the electrolyte solution at a concentration of approximately 10-3 M.[3]
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. Record the cyclic voltammogram by scanning the potential. A ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.
-
Data Analysis: The onset of the first oxidation peak is used to calculate the HOMO energy level using the following formula, referencing the Fc/Fc+ couple (assuming its energy level is -4.8 eV below the vacuum level): EHOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV.
Visualizations
The following diagrams illustrate the computational workflow for analyzing this compound and a logical relationship for evaluating hole transport materials.
Caption: Computational workflow for DFT studies of this compound.
Caption: Logical relationship for the evaluation of hole transport materials.
Conclusion
References
- 1. p-Anisidine - Wikipedia [en.wikipedia.org]
- 2. Novel hole transporting materials based on triptycene core for high efficiency mesoscopic perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00814F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Steric and Electronic Effects of N,N-Dibenzyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the steric and electronic properties of N,N-Dibenzyl-p-anisidine against relevant alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the nuanced effects of N-substituents on the functionality of aromatic amines.
Introduction
This compound is a tertiary aromatic amine characterized by the presence of two bulky benzyl groups on the nitrogen atom and an electron-donating methoxy group at the para-position of the aniline ring. These structural features impart distinct steric and electronic properties that are of significant interest in various chemical contexts, including synthetic chemistry and drug design. The bulky benzyl groups can influence reaction selectivity by providing steric hindrance, while the electronic nature of the substituted amino group affects the reactivity of the aromatic ring and the basicity of the nitrogen atom.
This guide compares this compound with p-anisidine and N,N-dimethyl-p-anisidine to elucidate the specific contributions of the N-benzyl groups to the overall steric and electronic profile of the molecule.
Data Presentation: Comparative Analysis of Physicochemical Properties
The following table summarizes key quantitative data to facilitate a clear comparison between this compound and its analogues.
| Property | This compound | N,N-Dimethyl-p-anisidine | p-Anisidine |
| Electronic Properties | |||
| pKa | ~4.5 (estimated) | No experimental data found | 5.34 - 5.36[1][2] |
| Hammett Constant (σp) of Amino Group | No experimental data found | -0.83 (for -N(CH₃)₂) | -0.66 (for -NH₂) |
| Steric Properties | |||
| Steric Parameter (e.g., Cone Angle) | High (qualitative) | Moderate (qualitative) | Low (qualitative) |
| ¹H NMR Chemical Shifts (δ, ppm) | |||
| Aromatic Protons (Anisidine Ring) | ~6.8-7.0 (multiplet)[3] | ~6.7-6.9 | ~6.6-6.8 |
| N-Alkyl/Aryl Protons | ~7.2-7.4 (multiplet, benzyl aromatic)[3] | ~2.9 (singlet, N-CH₃) | ~3.5 (broad singlet, NH₂) |
| Benzylic/Methyl Protons | ~4.3 (singlet, N-CH₂)[3] | ~2.9 (singlet, N-CH₃) | N/A |
| Methoxy Protons | ~3.8 (singlet)[3] | ~3.7 (singlet) | ~3.7 (singlet) |
| ¹³C NMR Chemical Shifts (δ, ppm) | |||
| C-N (Anisidine Ring) | ~145.2[3] | ~145 | ~141 |
| C-O (Anisidine Ring) | ~152.5[3] | ~152 | ~151 |
| Benzylic/Methyl Carbons | ~53-54[3] | ~41 | N/A |
| Methoxy Carbon | ~55.6[3] | ~56 | ~55 |
Analysis of Steric and Electronic Effects
Electronic Effects
The electronic nature of the amino group is a critical determinant of the reactivity of the aniline ring and the basicity of the nitrogen atom.
-
Hammett Constants (σp): Hammett constants quantify the electronic effect of a substituent on a benzene ring. The p-methoxy group is a strong electron-donating group, which is reflected in the negative Hammett constant for the amino group in p-anisidine (-0.66). The N,N-dimethylamino group is an even stronger electron-donating group, with a σp value of -0.83. An experimental Hammett constant for the N,N-dibenzylamino group is not available, but it is expected to be less negative than that of the N,N-dimethylamino group due to the aforementioned inductive and steric effects of the benzyl groups.
The interplay of these electronic effects can be visualized in the following logical diagram:
Caption: Influence of N-substituents on electronic properties.
Steric Effects
The size of the substituents on the nitrogen atom plays a crucial role in dictating the steric environment around the amine and can influence reaction pathways and rates.
-
Steric Hindrance: The two benzyl groups in this compound create significant steric bulk around the nitrogen atom. This is in stark contrast to the primary amine in p-anisidine and the relatively smaller dimethylamino group in N,N-dimethyl-p-anisidine. This steric hindrance can:
-
Restrict access of reagents to the nitrogen lone pair, thereby affecting its nucleophilicity and basicity.
-
Influence the regioselectivity of reactions on the aromatic ring by shielding the ortho positions.
-
Dictate the conformation of the molecule, potentially affecting the alignment of the nitrogen lone pair with the π-system of the benzene ring and thus modulating the resonance effect.
-
The relative steric hindrance can be conceptually represented as follows:
Caption: Comparison of steric bulk of N-substituents.
Experimental Protocols
Synthesis of this compound and Analogues
A general procedure for the N-alkylation of anilines can be adapted for the synthesis of this compound and N,N-dimethyl-p-anisidine.
General Protocol for N-Alkylation:
-
Dissolution: Dissolve p-anisidine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the amine to increase its nucleophilicity.
-
Alkylation: Add the alkylating agent (e.g., benzyl chloride for this compound or methyl iodide for N,N-dimethyl-p-anisidine) dropwise to the reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The following workflow illustrates the general synthetic pathway:
Caption: General workflow for the synthesis of N-alkylated p-anisidines.
Determination of pKa
The pKa of the conjugate acids of the amines can be determined by potentiometric titration.
Protocol for pKa Determination:
-
Solution Preparation: Prepare a standard solution of the amine of known concentration in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol to ensure solubility).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration: Add the acid titrant in small increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and electronic environment of the molecules.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Conclusion
The N,N-dibenzyl groups in this compound exert a profound influence on its chemical properties. Compared to p-anisidine and N,N-dimethyl-p-anisidine, the dibenzyl derivative exhibits significantly greater steric hindrance around the nitrogen atom. This steric bulk is expected to decrease the basicity and nucleophilicity of the nitrogen atom. Electronically, while the p-methoxy group is a strong electron-donating group, the weak inductive electron-withdrawing effect of the benzyl groups may slightly temper the overall electron-donating character of the N,N-dibenzylamino substituent compared to the N,N-dimethylamino group.
This comparative guide provides a foundational understanding of the steric and electronic effects of this compound. For researchers and drug development professionals, a thorough consideration of these properties is crucial for predicting reactivity, designing synthetic routes, and understanding potential biological interactions. Further quantitative studies, particularly the experimental determination of the pKa of this compound and a Hammett constant for the N,N-dibenzylamino group, would provide a more complete picture of its physicochemical profile.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-Dibenzyl-p-anisidine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a detailed, step-by-step guide for the proper disposal of N,N-Dibenzyl-p-anisidine, compiled from safety data for the closely related compound, p-anisidine, in the absence of a specific Safety Data Sheet (SDS) for the dibenzyl derivative.
Important Notice: The following procedures are based on the known hazards of p-anisidine. This compound is a derivative and may exhibit different or additional hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Profile and Safety Precautions
This compound is expected to share hazards with p-anisidine, which is classified as toxic, a potential carcinogen, and very toxic to aquatic life.[1][2][3][4] Therefore, stringent safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Quantitative Data Summary
The following table summarizes key hazard information for the related compound, p-anisidine. This data should be considered as a guideline for handling this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[3] |
| Carcinogenicity | GHS08 | Danger | H350: May cause cancer.[2][3][4] |
| Specific Target Organ Toxicity | GHS08 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[2][3][4] |
| Hazardous to the Aquatic Environment | GHS09 | Danger | H400: Very toxic to aquatic life.[1][2][3][4] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For minor spills, carefully sweep up the solid material, avoiding dust formation.[1] Moisten with a suitable solvent like 60-70% ethanol to prevent dusting.[5]
-
Place the collected material into a sealed container for disposal.
-
For major spills, contact your institution's emergency response team immediately.
3. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound must be treated as hazardous waste.
-
The recommended method of disposal is to contact a licensed professional waste disposal service.
-
The material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
4. Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be disposed of as hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
